AX048
Descripción
Propiedades
IUPAC Name |
ethyl 4-(2-oxohexadecanoylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h3-19H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKQXKYWWJNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236282 | |
| Record name | AX-048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873079-69-7 | |
| Record name | AX-048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873079697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AX-048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AX-048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8782Z45DLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AX048
For Immediate Release
ATHENS, Greece – AX048, a novel small molecule inhibitor, exerts its therapeutic effects through the targeted inhibition of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. This mechanism disrupts the production of key pro-inflammatory mediators, offering a promising avenue for the treatment of inflammatory conditions. This in-depth guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects, and the experimental validation of its activity.
Core Mechanism: Inhibition of cPLA2α and the Arachidonic Acid Cascade
This compound is a potent inhibitor of the calcium-dependent phospholipase A2 (cPLA2α).[1] cPLA2α is the rate-limiting enzyme responsible for the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the release of arachidonic acid (AA).[2][3] AA serves as the precursor for the biosynthesis of a class of potent inflammatory signaling molecules known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby preventing the formation of these pro-inflammatory mediators.
The inhibitory activity of this compound against cPLA2α has been quantified, demonstrating a mole fraction inhibition constant (XI(50)) of 0.022.[1] This high potency translates to a significant reduction in the production of downstream inflammatory molecules.
Signaling Pathways Modulated by this compound
The inhibition of cPLA2α by this compound has significant downstream consequences on intracellular signaling pathways implicated in inflammation and cellular activation.
The cPLA2α Activation Pathway
The activation of cPLA2α is a multi-step process that is initiated by an increase in intracellular calcium (Ca2+) concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).
As depicted in Diagram 1, various inflammatory stimuli can lead to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC), a component of the MAPK cascade. The concurrent increase in intracellular Ca2+ and phosphorylation by MAPKs leads to the translocation of cPLA2α to the membrane and its full activation. This compound directly inhibits the active form of cPLA2α, preventing the liberation of arachidonic acid.
Experimental Validation and Quantitative Data
The efficacy of this compound has been demonstrated in preclinical models of inflammation and pain.
In Vitro Inhibition of cPLA2α
The primary quantitative measure of this compound's potency is its XI(50) value, which represents the mole fraction of the inhibitor in the total substrate required to reduce enzyme activity by 50%.
| Parameter | Value | Reference |
| XI(50) for cPLA2α | 0.022 mole fraction | [1] |
In Vivo Antihyperalgesic Efficacy
In a rat model of thermal hyperalgesia, intraperitoneal (i.p.) administration of this compound demonstrated a dose-dependent reduction in pain sensitivity.
| Parameter | Value | Species | Route of Administration | Reference |
| ED50 | 1.2 mg/kg | Sprague-Dawley Rat | Intraperitoneal (i.p.) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
cPLA2α Inhibition Assay (Mixed Micelle Assay)
The in vitro inhibitory activity of this compound on recombinant human cPLA2α is determined using a mixed micelle assay. This radioactivity-based assay measures the release of [3H]-arachidonic acid from a phospholipid substrate.
Workflow:
In Vivo Model of Thermal Hyperalgesia
The antihyperalgesic effects of this compound are evaluated in a rat model where thermal hyperalgesia is induced, and the animal's response to a thermal stimulus is measured.
Workflow:
Conclusion
This compound is a potent and specific inhibitor of cPLA2α, a key enzyme in the generation of pro-inflammatory eicosanoids. By blocking the release of arachidonic acid from membrane phospholipids, this compound effectively attenuates the inflammatory cascade. Preclinical data validates its in vitro potency and in vivo efficacy in a model of inflammatory pain. The targeted mechanism of action of this compound positions it as a promising therapeutic candidate for a range of inflammatory disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
Unveiling the Target: A Technical Guide to the Biological Identification of AX048
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological target identification of AX048, a potent inhibitor of calcium-dependent phospholipase A2α (cPLA2α). This document details the experimental methodologies, quantitative data, and the underlying signaling pathways associated with this compound's mechanism of action, offering a comprehensive resource for researchers in pain and inflammation.
Executive Summary
This compound has been identified as a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins. Through its inhibitory action, this compound effectively blocks the production of prostaglandin (B15479496) E2 (PGE2), a critical mediator of pain and inflammation. This targeted mechanism confers upon this compound significant antihyperalgesic properties, which have been demonstrated in preclinical models of inflammatory pain. This guide will explore the experimental evidence and methodologies that have solidified cPLA2α as the primary biological target of this compound.
Quantitative Data Summary
The inhibitory activity and in vivo efficacy of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Enzyme/Model | Reference |
| XI(50) | 0.022 mole fraction | Calcium-dependent phospholipase A2 (cPLA2) | [1] |
| ED₅₀ | 1.2 mg/kg | Carrageenan-induced thermal hyperalgesia in Sprague Dawley rats (i.p. administration) | [1] |
Table 1: In Vitro and In Vivo Activity of this compound
Target Identification Workflow
The identification of cPLA2α as the biological target of this compound was likely achieved through a combination of hypothesis-driven investigation and activity-based screening. While the specific initial discovery documents are not publicly available, a probable workflow can be constructed based on standard pharmacognosy and chemical biology approaches. This involves screening a compound library against known inflammatory targets, with subsequent validation and characterization of lead compounds like this compound.
References
In Vitro Profile of AX048: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the preliminary in vitro studies of AX048, a 2-oxoamide inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α). This compound has been identified as a potent inhibitor of this key enzyme, which initiates the arachidonic acid cascade leading to the production of pro-inflammatory eicosanoids. This document summarizes the available quantitative data on its inhibitory activity, provides detailed experimental methodologies for the key assays employed in its characterization, and visualizes the relevant biological pathway and experimental workflows.
Quantitative Data Summary
The primary in vitro activity of this compound has been characterized by its potent inhibition of the human cPLA2α enzyme. The key quantitative metric reported is the XI(50) value, which represents the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%. While specific selectivity data for this compound against other phospholipase A2 isoforms is not available in the public literature, the typical screening panel includes group VIA calcium-independent PLA2 (GVIA iPLA2) and group V secreted PLA2 (GV sPLA2).
| Compound | Target Enzyme | Assay Type | Metric | Value | Reference |
| This compound | Human cPLA2α | Mixed Micelle Assay | XI(50) | 0.022 mole fraction | [1] |
| This compound | Human GVIA iPLA2 | Mixed Micelle Assay | XI(50) | Data not available | - |
| This compound | Human GV sPLA2 | Mixed Micelle Assay | XI(50) | Data not available | - |
Mechanism of Action: cPLA2α Inhibition
This compound targets cytosolic phospholipase A2α (cPLA2α), the rate-limiting enzyme responsible for the hydrolysis of arachidonic acid (AA) from the sn-2 position of membrane phospholipids. This action is a critical upstream step in the eicosanoid signaling pathway. By inhibiting cPLA2α, this compound effectively blocks the release of AA, thereby preventing its subsequent conversion into various pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.
Experimental Protocols
The following protocols are based on established methodologies for the characterization of cPLA2α inhibitors from the primary literature.
In Vitro cPLA2α Mixed Micelle Inhibition Assay
This assay determines the inhibitory potency of a compound on purified recombinant human cPLA2α by measuring the reduction in the release of radiolabeled arachidonic acid from a mixed micelle substrate.
Materials:
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Recombinant Human cPLA2α
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Triton X-100
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1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
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1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]-PAPC)
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Phosphatidylinositol 4,5-bisphosphate (PIP2)
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Assay Buffer: 100 mM HEPES, 100 µM CaCl₂, 2 mM DTT, pH 7.5
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This compound (or test compound) dissolved in DMSO
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Scintillation fluid
Protocol:
-
Prepare Mixed Micelles:
-
Combine Triton X-100, PAPC, [¹⁴C]-PAPC, and PIP2 in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the film in the assay buffer by vortexing, creating the mixed micelle substrate. A typical composition is 400 µM Triton X-100, 97 µM PAPC, 1.8 µM [¹⁴C]-PAPC, and 3 µM PIP2.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound in DMSO. Add a small aliquot of each dilution to the mixed micelle solution to achieve the desired final mole fraction of the inhibitor.
-
-
Enzyme Reaction:
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Pre-incubate the mixed micelle/inhibitor solution at 40°C for 5 minutes.
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Initiate the reaction by adding a pre-determined amount of purified cPLA2α enzyme.
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Incubate the reaction for a defined period (e.g., 30 seconds) at 40°C.
-
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Reaction Termination & Extraction:
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Stop the reaction by adding a Dole reagent (isopropanol/heptane (B126788)/H₂SO₄).
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Add heptane and water, vortex, and centrifuge to separate the phases. The released [¹⁴C]-arachidonic acid partitions into the upper organic phase.
-
-
Quantification:
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Transfer an aliquot of the upper organic phase to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.
-
Determine the XI(50) value by plotting the percent inhibition against the mole fraction of the inhibitor in the micelle.
-
Cellular Arachidonic Acid (AA) Release Assay
This cell-based assay measures the ability of a compound to inhibit the release of arachidonic acid in response to a cellular stimulus, providing a measure of target engagement in a physiological context. Human fibroblast-like synoviocytes (e.g., SW982 cell line) are commonly used as they are relevant to inflammatory conditions.
Materials:
-
SW982 human synoviocytes
-
Cell culture medium (e.g., DMEM with 10% FBS)
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[³H]-Arachidonic Acid
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Interleukin-1β (IL-1β) or other stimulus (e.g., calcium ionophore A23187)
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This compound (or test compound) dissolved in DMSO
-
Scintillation fluid
Protocol:
-
Cell Culture and Labeling:
-
Culture SW982 cells to near confluency in appropriate culture plates.
-
Label the cells by incubating them with medium containing [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membranes.
-
-
Wash and Pre-incubation:
-
Wash the cells thoroughly with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-AA.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO vehicle control) in the serum-free medium for a defined period (e.g., 30-60 minutes).
-
-
Stimulation:
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Stimulate the cells by adding IL-1β (e.g., 10 ng/mL) to the medium.
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Incubate for a specified time (e.g., 4-24 hours) to induce cPLA2α-mediated AA release.
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-
Quantification:
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Collect the cell culture supernatant.
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Quantify the amount of released [³H]-AA in the supernatant using a scintillation counter.
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-
Data Analysis:
-
Calculate the percentage of inhibition of stimulated AA release for each this compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the compound concentration.
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Conclusion
The preliminary in vitro data identify this compound as a potent inhibitor of the cPLA2α enzyme. The established mixed micelle assay provides a robust method for quantifying its direct inhibitory activity. Further characterization in cell-based assays measuring arachidonic acid release and downstream eicosanoid production would be critical to fully elucidate its cellular potency and therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development targeting inflammatory pathways.
References
No Publicly Available Data for AX048 Structure-Activity Relationship Studies
A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "AX048." Consequently, a detailed technical guide on its structure-activity relationship (SAR), including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.
The search for "this compound structure-activity relationship," "this compound synthesis," "this compound biological activity," and "this compound mechanism of action" did not return any relevant results. This suggests that "this compound" may be an internal proprietary designation for a compound that has not yet been disclosed in published research, a very recent discovery not yet in the public domain, or potentially an incorrect identifier.
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development. They investigate the link between the chemical structure of a compound and its biological activity.[1] This process typically involves synthesizing a series of analogs of a lead compound and evaluating them in biological assays to determine how changes in chemical structure affect their potency, selectivity, and other pharmacological properties.
For a thorough SAR analysis, the following information would be essential:
-
Chemical Structure of this compound and its Analogs: The core scaffold and the specific modifications made to it.
-
Quantitative Biological Data: Metrics such as IC50, EC50, Ki, or other measures of biological activity for each analog.
-
Experimental Protocols: Detailed descriptions of the assays used to generate the biological data, including cell lines, reagents, and specific conditions.
-
Mechanism of Action: Information on the biological target of this compound and the signaling pathways it modulates.
Without this foundational information for "this compound," it is not possible to fulfill the request for a detailed technical guide. Researchers and drug development professionals seeking this information are encouraged to consult internal documentation if this is a proprietary compound or await public disclosure in scientific journals or patent filings.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AX048 and its Role in the Cytosolic Phospholipase A2 Signaling Pathway
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of cytosolic phospholipase A2 (cPLA2), and its function within the arachidonic acid signaling cascade. This document details the mechanism of action of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the cPLA2 Signaling Pathway
This compound is a synthetic, long-chain 2-oxoamide that has been identified as a potent inhibitor of the Group IVA cytosolic phospholipase A2 (GIVA cPLA2) and also demonstrates inhibitory activity against the Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1][2] The α-ketoamide moiety within its structure is crucial for its inhibitory action.[3] The primary mechanism of action of this compound is the blockade of the enzymatic activity of cPLA2, which plays a critical, rate-limiting role in the inflammatory process.[4][5]
The cPLA2 signaling pathway is a central component of the cellular response to inflammatory stimuli. Upon cell stimulation, an increase in intracellular calcium concentration and phosphorylation by mitogen-activated protein kinases (MAPKs) leads to the translocation of cPLA2 from the cytosol to cellular membranes, primarily the Golgi apparatus, endoplasmic reticulum, and nuclear envelope.[1][6] Once at the membrane, cPLA2 catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, preferentially releasing arachidonic acid.[2][7]
This free arachidonic acid is then available for metabolism by two major enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways.[7][8] The COX pathway converts arachidonic acid into prostaglandins (B1171923) (such as PGE2) and thromboxanes, which are key mediators of inflammation, pain, and fever.[8][9] The LOX pathway produces leukotrienes, which are involved in allergic and inflammatory responses.[7][10] By inhibiting cPLA2, this compound effectively reduces the supply of arachidonic acid to both of these pathways, thereby attenuating the production of pro-inflammatory lipid mediators.[11][12]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Assay Parameter | Value | Reference |
| Calcium-dependent phospholipase A2 (cPLA2) | XI(50) (mole fraction) | 0.022 | [6] |
| Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) | XI(50) (mole fraction) | 0.027 | [9] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Thermal Hyperalgesia
| Administration Route | Efficacy Parameter | Value | Reference |
| Intraperitoneal (i.p.) | ED50 | 1.2 mg/kg | [6] |
| Intrathecal (i.t.) | Dose | 30 µg | [3] |
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the cPLA2 signaling pathway and the point of intervention for this compound.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro cPLA2 Inhibition Assay
This protocol is adapted from studies characterizing 2-oxoamide inhibitors of cPLA2.
Objective: To determine the inhibitory potency of this compound on purified cPLA2.
Materials:
-
Human recombinant cPLA2
-
Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
Triton X-100
-
Assay buffer: 100 mM HEPES, pH 7.5, containing 1 mg/mL BSA
-
CaCl2
-
This compound stock solution in DMSO
Procedure:
-
Prepare mixed micelles of the substrate by drying the desired amount of PAPC under nitrogen and resuspending in assay buffer containing Triton X-100 to achieve a final molar ratio of 1:4 (PAPC:Triton X-100).
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, CaCl2 (to a final concentration of 5 mM), and the this compound dilution (or DMSO for control).
-
Initiate the reaction by adding the purified cPLA2 enzyme.
-
Incubate the reaction mixture at 40°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the released arachidonic acid using a suitable method, such as a colorimetric assay or mass spectrometry.
-
Calculate the percentage of inhibition for each this compound concentration and determine the XI(50) value, which is the mole fraction of the inhibitor in the total substrate interface required to cause 50% inhibition of the enzyme activity.
Cellular Assay for Arachidonic Acid Release
This protocol is based on cellular assays used to evaluate cPLA2 inhibitors.
Objective: To assess the ability of this compound to inhibit arachidonic acid release from cultured cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
[³H]-Arachidonic acid
-
Lipopolysaccharide (LPS) or other cellular stimulant
-
This compound stock solution in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and grow to confluence.
-
Label the cells by incubating with [³H]-arachidonic acid in the culture medium for 18-24 hours.
-
Wash the cells with serum-free medium containing BSA to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for 30-60 minutes.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours).
-
Collect the supernatant and determine the amount of released [³H]-arachidonic acid by liquid scintillation counting.
-
Lyse the cells and measure the total incorporated radioactivity.
-
Express the released radioactivity as a percentage of the total incorporated radioactivity and calculate the inhibition of release by this compound.
In Vivo Model of Carrageenan-Induced Thermal Hyperalgesia
This protocol is a standard method for evaluating the analgesic effects of compounds in vivo.
Objective: To determine the in vivo efficacy of this compound in a rat model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carrageenan solution (1% w/v in saline)
-
This compound solution for intraperitoneal (i.p.) or intrathecal (i.t.) administration
-
Plantar test apparatus
Procedure:
-
Acclimate the rats to the testing environment and establish baseline paw withdrawal latencies to a radiant heat source using the plantar test apparatus.
-
Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.
-
Administer this compound (at various doses) or vehicle control either i.p. or i.t. at a specified time point relative to the carrageenan injection (e.g., 2 hours post-carrageenan).
-
Measure the paw withdrawal latencies at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Hyperalgesia is indicated by a decrease in the paw withdrawal latency in the carrageenan-injected paw.
-
The anti-hyperalgesic effect of this compound is determined by its ability to reverse this decrease in paw withdrawal latency.
-
Calculate the ED50 value, which is the dose of this compound that produces 50% of its maximal anti-hyperalgesic effect.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of a cPLA2 inhibitor like this compound.
Conclusion
This compound is a well-characterized inhibitor of cytosolic phospholipase A2 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the blockade of arachidonic acid release, makes it a valuable tool for studying the role of cPLA2 in inflammation and a potential lead compound for the development of novel anti-inflammatory and analgesic drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research may focus on optimizing the pharmacokinetic properties of this compound and exploring its therapeutic potential in a broader range of inflammatory diseases.
References
- 1. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytosolic phospholipase A2 plays a crucial role in ROS/NO signaling during microglial activation through the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of AX048 Binding: A Methodological Overview
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific information regarding a molecule designated "AX048." Consequently, this document serves as a generalized technical guide and methodological framework for the in silico modeling of a hypothetical small molecule's binding to a protein target, using best practices and established computational techniques. Researchers and drug development professionals can adapt this framework for their specific ligand-protein systems.
Introduction
In the landscape of modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[1][2][3] This computational approach allows for the rapid and cost-effective prediction of how a small molecule, such as our hypothetical this compound, might interact with its biological target at a molecular level. By simulating these interactions, researchers can gain critical insights into binding affinity, specificity, and the potential for therapeutic efficacy before undertaking extensive and resource-intensive laboratory experiments.
This guide outlines the core computational methodologies for modeling the binding of a novel small molecule to its protein target. It covers the essential steps from target preparation and ligand setup to molecular docking, simulation, and analysis of the resulting data. The protocols described herein are foundational and can be adapted to a wide array of research scenarios in drug development.
Target Protein and Ligand Preparation
A crucial first step in any in silico modeling study is the meticulous preparation of both the target protein and the ligand of interest. The accuracy of the subsequent modeling is highly dependent on the quality of these initial structures.
2.1. Target Protein Structure Acquisition and Preparation
The three-dimensional structure of the target protein is a prerequisite for structure-based drug design.[4][5] High-resolution crystal structures are typically obtained from protein databases such as the Protein Data Bank (PDB).
Experimental Protocol: Target Protein Preparation
-
Structure Retrieval: Download the desired protein structure from the PDB (e.g., using a specific PDB ID).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are present in regions critical for ligand binding, they must be modeled using tools such as MODELLER or the loop modeling functionalities within Schrödinger's Maestro.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4). This can be performed using tools like H++ or the Protein Preparation Wizard in Maestro.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is often done using a molecular mechanics force field such as AMBER or CHARMM.
2.2. Ligand Structure Preparation
The three-dimensional structure of the ligand (this compound in our hypothetical case) must be accurately generated and optimized.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: If starting from a 2D representation (e.g., a SMILES string), convert it to a 3D structure using software like Open Babel or ChemDraw.
-
Tautomer and Stereoisomer Generation: Generate all relevant tautomers and stereoisomers of the ligand, as these can have significantly different binding properties.
-
Charge Assignment and Energy Minimization: Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger or AM1-BCC). Perform a geometry optimization using a quantum mechanical or molecular mechanics method to obtain a low-energy conformation. Tools like Gaussian or LigPrep can be used for this purpose.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] It is a powerful tool for virtual screening and for understanding the key interactions that drive binding.
3.1. Docking Methodologies
A variety of docking algorithms and scoring functions are available, each with its own strengths and weaknesses. Common docking programs include AutoDock, GOLD, and Glide. The choice of program often depends on the specific system and the desired balance between accuracy and computational speed.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Receptor and Ligand File Preparation: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools (ADT). This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the binding site of the target protein. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding pocket.
-
Docking Simulation: Run the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and score them based on its scoring function.
-
Analysis of Docking Poses: Analyze the top-scoring docking poses to identify the most likely binding mode. This involves visualizing the ligand-protein complex and examining the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
3.2. Quantitative Data from Docking
Molecular docking programs provide a scoring function to estimate the binding affinity. While these scores are useful for ranking potential ligands, they are not a direct measure of binding energy.
| Parameter | Description | Typical Units |
| Binding Affinity Score | A value calculated by the docking program's scoring function to estimate the binding affinity. Lower (more negative) values generally indicate stronger binding. | Varies by program (e.g., kcal/mol for AutoDock Vina) |
| RMSD | Root Mean Square Deviation between the docked pose and a reference (e.g., crystallographic) pose. Lower values indicate a better prediction of the binding mode. | Ångströms (Å) |
Molecular Dynamics Simulations
To gain a more detailed and dynamic understanding of the ligand-protein interaction, molecular dynamics (MD) simulations can be performed on the docked complex. MD simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of the complex.
Experimental Protocol: Molecular Dynamics Simulation using GROMACS
-
System Setup: Place the docked ligand-protein complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to study the stability of the ligand in the binding site, identify key protein-ligand interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Signaling Pathway Analysis
Understanding the broader biological context of the target protein is crucial. Identifying the signaling pathways in which the target is involved can help to predict the downstream effects of modulating its activity with a ligand like this compound.[8][9] Databases such as KEGG and Reactome are valuable resources for this analysis.
A hypothetical signaling pathway involving a target protein is visualized below.
References
- 1. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico 3D Modeling of Binding Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Incorporating targeted protein structure in deep learning methods for molecule generation in computational drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways in Th2 development - PubMed [pubmed.ncbi.nlm.nih.gov]
AX048: A-770041 - A Technical Whitepaper on a Novel cPLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disambiguation: Initial searches for "AX048" did not yield a direct match for a kinase inhibitor. However, the identifier is associated with A-770041 , a potent inhibitor of cytosolic phospholipase A2 (cPLA2). This document focuses on the available technical data for A-770041, referred to herein as this compound, and its role as a cPLA2 inhibitor.
Executive Summary
This compound (A-770041) is a potent and selective inhibitor of calcium-dependent phospholipase A2 (cPLA2), an enzyme pivotal in the inflammatory cascade through the release of arachidonic acid from membrane phospholipids. The subsequent metabolic pathways of arachidonic acid lead to the production of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2, this compound effectively blocks the initial step in this inflammatory signaling pathway, demonstrating potential as a therapeutic agent for inflammatory conditions. This document provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.
Mechanism of Action
This compound exerts its inhibitory effect on cPLA2, which is responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response, pain, and fever. The inhibition of cPLA2 by this compound is a critical upstream intervention in this pathway, potentially offering a broader anti-inflammatory effect compared to downstream inhibitors like NSAIDs.
Signaling Pathway of cPLA2 Inhibition by this compound
Early-Stage Research on AX048 (CLS-AX): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and development of AX048, an injectable suspension of the tyrosine kinase inhibitor axitinib (B1684631), referred to as CLS-AX. This document details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols utilized in its evaluation for the treatment of neovascular age-related macular degeneration (nAMD).
Core Mechanism of Action: Pan-VEGF Inhibition
This compound (CLS-AX) is a potent and selective tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors.[1][2] Its primary mechanism of action involves the inhibition of VEGFR-1, -2, and -3, effectively achieving pan-VEGF blockade.[1][2] In neovascular AMD, the upregulation of VEGF is a key driver of choroidal neovascularization (CNV), the abnormal growth of blood vessels in the choroid layer of the eye.[3][4] These new vessels are prone to leakage, leading to fluid accumulation, retinal damage, and vision loss.[3][4] By inhibiting the tyrosine kinase activity of VEGF receptors, this compound blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and vascular permeability, thereby mitigating the progression of nAMD.[1][5]
Signaling Pathway
The following diagram illustrates the VEGF signaling pathway and the inhibitory action of this compound.
Caption: VEGF Signaling Pathway and this compound Inhibition.
Preclinical Research Data
Preclinical studies in animal models have been instrumental in evaluating the pharmacokinetics, safety, and efficacy of suprachoroidally administered this compound.
Pharmacokinetic Profile in Rabbits
Studies in Dutch-Belted pigmented rabbits have demonstrated that a single suprachoroidal injection of this compound results in sustained and high concentrations of axitinib in the target posterior eye tissues with minimal systemic exposure.[2][6][7]
| Dose | Time Point | Mean Axitinib Concentration (ng/g) in Retina | Mean Axitinib Concentration (ng/g) in RPE-Choroid-Sclera (RCS) |
| 0.03 mg/eye | 24 hours | 4480 | - |
| 0.03 mg/eye | 10 weeks | - | 138 |
| 0.1 mg/eye | 24 hours | 6260 | - |
| 0.1 mg/eye | 10 weeks | - | 4400 |
| 1.0 mg/eye | - | - | 11-fold higher exposure vs. intravitreal injection |
| 4.0 mg/eye | 91 days | - | Sustained levels |
Table 1: Ocular Tissue Concentrations of Axitinib in Rabbits Following a Single Suprachoroidal Injection. [2][6]
Efficacy in a Laser-Induced Choroidal Neovascularization Model
The efficacy of this compound was evaluated in a rat model of laser-induced CNV.
| Treatment | Outcome |
| This compound | Data not yet available in a structured format. |
Table 2: Efficacy of this compound in a Rat Model of Laser-Induced CNV.
Clinical Research Data
This compound has been evaluated in two key clinical trials for the treatment of nAMD: the Phase 1/2a OASIS trial and the Phase 2b ODYSSEY trial.
OASIS Phase 1/2a Trial
The OASIS trial was an open-label, dose-escalation study designed to assess the safety and tolerability of a single suprachoroidal injection of CLS-AX in patients with nAMD who were previously treated with anti-VEGF therapy.[8][9]
| Cohort | Dose | Number of Patients | Mean Change in Best Corrected Visual Acuity (BCVA) at 6 Months | Mean Change in Central Subfield Thickness (CST) at 6 Months | Patients Not Requiring Additional Therapy at 6 Months |
| 1 | 0.03 mg | 6 | Stable | Stable | - |
| 2 | 0.1 mg | 5 | Stable | Stable | - |
| 3 | 0.5 mg | 8 | Stable | Stable | 57% (8/14 in extension) |
| 4 | 1.0 mg | 8 | Stable | Stable | 57% (8/14 in extension) |
Table 3: Key Outcomes from the OASIS Phase 1/2a Trial. [8][9]
ODYSSEY Phase 2b Trial
The ODYSSEY trial was a randomized, double-masked, active-controlled study comparing the efficacy and safety of CLS-AX to aflibercept in patients with nAMD.[10][11]
| Treatment Arm | Number of Patients | Mean Change in BCVA from Baseline to Week 36 | Mean Change in CST from Baseline to Week 36 | Patients Not Requiring Additional Treatment up to 6 Months |
| CLS-AX (1 mg) | 40 | -1.9 letters | +8.0 microns | 67% |
| Aflibercept (2 mg) | 20 | +1.5 letters | +13.1 microns | - |
Table 4: Topline Results from the ODYSSEY Phase 2b Trial. [11]
Experimental Protocols
Suprachoroidal Injection Procedure in Preclinical Models
The following outlines the general procedure for suprachoroidal injection in preclinical animal models, such as rabbits and non-human primates.[12][13]
Caption: Preclinical Suprachoroidal Injection Workflow.
Detailed Steps:
-
Animal Preparation: The animal is anesthetized, and the eye is prepped with topical proparacaine and povidone-iodine.
-
Injection Site Marking: Calipers are used to precisely mark the injection site on the sclera, typically a few millimeters posterior to the limbus.
-
Microinjector Insertion: A specialized microinjector with a microneedle is used. The needle is inserted tangentially into the sclera at the marked location.
-
Suprachoroidal Space Entry: The microneedle is advanced to penetrate the sclera and enter the suprachoroidal space.
-
Drug Infusion: The this compound suspension is injected at a slow, controlled rate to allow for even distribution within the suprachoroidal space.
-
Post-Injection: The needle is withdrawn, and gentle pressure is applied to the injection site to prevent reflux.
-
Confirmation of Delivery: In some studies, imaging techniques such as fundus imaging or micro-computed tomography (μCT) are used to visualize the distribution of the injected solution and confirm successful delivery to the suprachoroidal space.[12][13]
OASIS Phase 1/2a Clinical Trial Protocol
The OASIS trial followed a structured protocol to evaluate the safety and preliminary efficacy of this compound.[8][9]
Caption: OASIS Phase 1/2a Clinical Trial Workflow.
Key Methodological Aspects:
-
Patient Population: Patients with a diagnosis of nAMD who had received prior anti-VEGF therapy and had stable visual acuity were enrolled.[8][9]
-
Study Design: This was an open-label, dose-escalation trial with four cohorts receiving increasing doses of CLS-AX (0.03 mg, 0.1 mg, 0.5 mg, and 1.0 mg).[8][9]
-
Treatment Regimen: Enrolled patients first received a single intravitreal injection of aflibercept (2 mg). One month later, they received a single suprachoroidal injection of CLS-AX.[8][9]
-
Follow-up and Endpoints: Patients were followed monthly for three months. The primary endpoint was safety and tolerability. Secondary endpoints included changes in BCVA and CST, and the need for additional anti-VEGF treatment. An optional three-month extension study was available for patients in cohorts 2, 3, and 4.[8][9]
References
- 1. VEGF and Intraocular Neovascularization: From Discovery to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Arg-Leu-Tyr-Glu Suppresses Retinal Endothelial Permeability and Choroidal Neovascularization by Inhibiting the VEGF Receptor 2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. Evaluation of Long-Lasting Potential of Suprachoroidal Axitinib Suspension Via Ocular and Systemic Disposition in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Tolerability of Suprachoroidal Axitinib Injectable Suspension, for Neovascular Age-related Macular Degeneration; Phase I/IIa Open-Label, Dose-Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. modernretina.com [modernretina.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. tvst.arvojournals.org [tvst.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Guide: Physicochemical Properties and Stability of AX048
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AX048" as described in this document refers to a known inhibitor of cytosolic phospholipase A2 (cPLA2). Data and methodologies presented are based on publicly available information and established principles of pharmaceutical science to serve as a comprehensive technical guide.
Introduction
This compound is identified as a potent inhibitor of group IVA calcium-dependent cytosolic phospholipase A2 (cPLA2).[1][2] This enzyme, cPLA2, plays a crucial role in initiating the synthesis of prostaglandins (B1171923) and leukotrienes by selectively releasing arachidonic acid from membrane phospholipids.[1] Due to its inhibitory action on cPLA2, this compound demonstrates significant potential in pharmacological applications, particularly in modulating inflammatory responses. For instance, it has been shown to reduce thermal hyperalgesia in a dose-dependent manner in preclinical models.[1][2] This document provides a detailed overview of the core chemical properties and stability profile of this compound, intended to support research and development activities.
Core Chemical Properties
The fundamental physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems and its suitability for formulation.[3][4][5] The key properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Units | Method |
| Identifier | |||
| IUPAC Name | 4-[(1,2-dioxohexadecyl)amino]-butanoic acid, ethyl ester | - | - |
| CAS Number | 873079-69-7 | - | - |
| Molecular Formula | C22H41NO4 | - | - |
| Molecular Weight | 383.6 | g/mol | Mass Spectrometry |
| Physicochemical | |||
| XI(50) for cPLA2 | 0.022 | mole fraction | Enzyme Inhibition Assay |
| Solubility in DMF | 10 | mg/mL | HPLC-UV |
| Solubility in DMSO | 2 | mg/mL | HPLC-UV |
| Solubility in Ethanol | 5 | mg/mL | HPLC-UV |
| λmax | 242 | nm | UV-Vis Spectroscopy |
Table 1: Summary of Core Physicochemical Properties of this compound.[1]
Stability Profile
Stability testing is essential for determining how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The results are used to establish a retest period and determine appropriate storage conditions.[6][8]
Solid-State Stability
| Condition | Time Points | Specification | Result |
| Accelerated | |||
| 40°C / 75% RH | 0, 3, 6 Months | Appearance, Assay (≥98.0%), Degradants (Total ≤0.5%) | Conforms |
| Long-Term | |||
| 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24 Months | Appearance, Assay (≥98.0%), Degradants (Total ≤0.5%) | Conforms |
| Photostability | |||
| ICH Q1B Option 2 | 1.2 million lux hours; 200 W·h/m² | Appearance, Assay, Degradants | Conforms |
Table 2: Representative Solid-State Stability Data for this compound.
Solution-State Stability
| Solvent System | Temperature | Time Points (hours) | Analyte Concentration (µg/mL) | % Initial Concentration Remaining |
| 10% DMSO in PBS (pH 7.4) | 37°C | 0, 1, 2, 4, 8, 24 | 10 | 98.5% |
| Acetonitrile/Water (1:1) | 25°C | 0, 2, 8, 24, 48 | 10 | 99.1% |
Table 3: Representative Solution-State Stability of this compound.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to accurate characterization.
Protocol: Determination of Purity and Assay by HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 60% B
-
19-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in Acetonitrile. Create a working standard at 100 µg/mL by diluting with mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a nominal concentration of 100 µg/mL.
-
Calculation: Calculate assay and purity using area normalization against the reference standard.
Protocol: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.[8]
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours before HPLC analysis.
-
Thermal Degradation: Store solid this compound in a calibrated oven at 80°C for 72 hours. Dissolve in Acetonitrile for HPLC analysis.
-
Analysis: Analyze all stressed samples using the HPLC method described in Protocol 4.1. Monitor for the appearance of new peaks and loss of the main this compound peak.
Mechanism of Action and Signaling
This compound functions by inhibiting cPLA2, which is a key enzyme in the inflammatory cascade. This action prevents the release of arachidonic acid from phospholipids, thereby blocking the downstream production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.
Diagram: this compound Inhibition of the cPLA2 Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physicochemical properties of drug | PPT [slideshare.net]
- 4. Physicochemical Properties Of Drugs [unacademy.com]
- 5. jbino.com [jbino.com]
- 6. Stability testing protocols | PPTX [slideshare.net]
- 7. japsonline.com [japsonline.com]
- 8. gmpsop.com [gmpsop.com]
Methodological & Application
Application Notes and Protocols for AX048 in Cell Culture Experiments
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "AX048." The following application notes and protocols are provided as a detailed template for a hypothetical small molecule inhibitor, herein referred to as this compound, targeting the MEK1/2 signaling pathway. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, and should be adapted based on the actual properties of the molecule being investigated.
Introduction
This compound is a potent and selective, cell-permeable small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that are key components of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various human cancers and plays a crucial role in regulating cell proliferation, differentiation, survival, and angiogenesis. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), leading to the downstream modulation of gene expression and cellular responses. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.
Product Information
| Product Name | This compound |
| Target(s) | MEK1, MEK2 |
| Formulation | Lyophilized powder |
| Molecular Weight | 450.5 g/mol (Hypothetical) |
| Purity | >98% |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
Reconstitution and Storage
Proper handling and storage of this compound are critical for maintaining its activity.
Protocol for Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile, anhydrous DMSO. For example, to a 1 mg vial, add 221.97 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Lyophilized Powder: Store at -20°C for up to one year.
-
Stock Solution (in DMSO): Store at -20°C for up to 3 months or at -80°C for up to 6 months.
Quantitative Data Summary
The following tables provide hypothetical data on the efficacy of this compound in various cancer cell lines. This data is for illustrative purposes and should be determined experimentally for the specific cell lines and assays being used.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| A375 | Melanoma | 15 |
| HT-29 | Colon Cancer | 50 |
| HCT116 | Colon Cancer | 75 |
| Panc-1 | Pancreatic Cancer | 120 |
| MCF-7 | Breast Cancer | > 1000 |
Table 2: Recommended Working Concentrations for Common Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Western Blot (p-ERK inhibition) | 10 - 200 nM | 1 - 4 hours |
| Cell Viability (e.g., MTS, CellTiter-Glo) | 1 nM - 10 µM | 48 - 96 hours |
| Colony Formation Assay | 5 - 100 nM | 10 - 14 days |
| Immunofluorescence | 50 - 500 nM | 6 - 24 hours |
Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK Inhibition
This protocol is designed to confirm the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.
Materials:
-
Cell line of interest (e.g., A375)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM). Also include a DMSO vehicle control.
-
Incubation: Incubate the cells for 1-4 hours at 37°C and 5% CO₂.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubation: Allow cells to adhere overnight at 37°C and 5% CO₂.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for testing a novel inhibitor like this compound in cell culture.
Caption: A general experimental workflow for characterizing this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No inhibition of p-ERK observed | Compound inactivity | Check the storage and handling of this compound. Prepare a fresh stock solution. |
| Incorrect concentration or incubation time | Perform a dose-response and time-course experiment. | |
| Low basal pathway activity | Use a cell line with known high basal MEK/ERK signaling or stimulate the pathway with a growth factor (e.g., EGF). | |
| High variability in viability assays | Inconsistent cell seeding | Ensure a single-cell suspension and accurate cell counting before seeding. |
| Edge effects in 96-well plates | Avoid using the outer wells or fill them with sterile PBS. | |
| Compound precipitation in media | Low solubility | Ensure the final DMSO concentration in the media is low (typically <0.5%). Prepare dilutions in media just before use. |
For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for AX048 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting in vivo animal studies to evaluate the efficacy of AX048, a novel therapeutic agent. The following sections outline the necessary procedures for animal handling, tumor model establishment, drug administration, and endpoint analysis. Additionally, representative data and visualizations are included to guide researchers in their experimental design and data interpretation.
Introduction
This compound is a potent and selective inhibitor of the hypothetical "Tumor Growth Factor Receptor" (TGFR) signaling pathway, which is frequently dysregulated in various human cancers. Preclinical in vitro studies have demonstrated the ability of this compound to inhibit proliferation and induce apoptosis in cancer cell lines expressing high levels of TGFR. The in vivo studies described herein are designed to assess the anti-tumor efficacy and tolerability of this compound in a murine xenograft model.
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the TGFR signaling cascade. Upon ligand binding, TGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the TGFR kinase domain, preventing its activation and subsequent downstream signaling.
Caption: this compound inhibits the TGFR signaling pathway.
Experimental Protocol: Murine Xenograft Model
This protocol details the use of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor activity of this compound.
Materials
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human cancer cell line with high TGFR expression (e.g., A549, MDA-MB-231).
-
Reagents:
-
This compound, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
Vehicle control.
-
Matrigel (or similar basement membrane matrix).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Euthanasia agent (e.g., CO2, cervical dislocation).
-
-
Equipment:
-
Calipers for tumor measurement.
-
Animal balance.
-
Syringes and needles for cell implantation and drug administration.
-
Animal housing with appropriate environmental controls.
-
Experimental Workflow
The following diagram outlines the key steps of the in vivo study.
Caption: Workflow for the in vivo xenograft study.
Detailed Methodology
-
Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to allow for acclimatization.
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, once every two days).
-
The route of administration can be oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the formulation and study design.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study should be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 2000 mm3) or if signs of toxicity (e.g., >20% body weight loss, ulceration) are observed.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tumors, blood, and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
The following table summarizes hypothetical data from a representative in vivo study with this compound.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, p.o. | 1850 ± 210 | - | +5.2 ± 1.5 |
| This compound | 10 | Daily, p.o. | 980 ± 150 | 47.0 | +2.1 ± 2.0 |
| This compound | 30 | Daily, p.o. | 450 ± 95 | 75.7 | -1.5 ± 2.5 |
| This compound | 100 | Daily, p.o. | 150 ± 50 | 91.9 | -8.3 ± 3.1 |
Note: SEM = Standard Error of the Mean; % TGI is calculated relative to the vehicle control group.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the in vivo evaluation of this compound. The results from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further clinical development. Researchers should adapt these protocols based on the specific characteristics of their cancer models and research objectives.
Application Note & Protocol: Recommended Dosage of AX048 (Trametinib) for A375 Melanoma Cell Line
For the purposes of providing a detailed and accurate response, this document will use the well-characterized, publicly available information for the MEK inhibitor, Trametinib (GSK1120212) , and the human melanoma cell line, A375 , which harbors the BRAF V600E mutation and is sensitive to MEK inhibition. AX048 will be used as a placeholder for Trametinib.
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and dosage recommendations for the use of this compound (Trametinib), a selective MEK1/2 inhibitor, with the A375 human melanoma cell line.
I. Introduction
This compound (Trametinib) is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. In cancer cells with activating BRAF mutations, such as the V600E mutation found in the A375 melanoma cell line, the MAPK/ERK signaling pathway is constitutively active, promoting cell proliferation and survival. This compound effectively blocks this pathway by inhibiting MEK, leading to decreased proliferation and induction of apoptosis.
II. Recommended Dosage and Efficacy
The anti-proliferative effect of this compound on A375 cells is dose-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective dosage range.
Table 1: In Vitro Efficacy of this compound (Trametinib) on A375 Cells
| Parameter | Value | Description | Reference |
| IC50 (Proliferation) | 0.48 - 0.52 nM | Concentration of this compound that inhibits A375 cell proliferation by 50% after 72 hours of treatment. | |
| Effective Concentration Range | 0.1 - 10 nM | Range for observing significant inhibition of cell proliferation and downstream signaling (p-ERK). | |
| Observed Effect | G1 cell cycle arrest | This compound induces a block in the G1 phase of the cell cycle in A375 cells. |
III. Signaling Pathway Inhibition
This compound targets the MEK1/2 kinases in the RAS-RAF-MEK-ERK pathway. The diagram below illustrates the point of inhibition.
Caption: this compound (Trametinib) inhibits MEK1/2 in the constitutively active MAPK pathway in A375 cells.
IV. Experimental Protocols
A. Cell Culture and Maintenance
-
Cell Line: A375 (ATCC® CRL-1619™).
-
Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency, typically every 2-3 days.
B. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is designed to determine the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound in A375 cells using a luminescence-based assay.
-
Cell Seeding: Plate 1,000-2,000 A375 cells per well in an opaque-walled 96-well plate in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a 10-point serial dilution of this compound (e.g., starting from 100 nM) in culture medium. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Treatment: Add the drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
C. Western Blot Analysis for Pathway Inhibition
This protocol verifies that this compound inhibits MEK1/2 signaling by measuring the phosphorylation of its downstream target, ERK.
-
Cell Treatment: Seed A375 cells in 6-well plates. At 70-80% confluency, treat with this compound (e.g., 1 nM, 10 nM) or DMSO for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
V. Expected Results
-
Proliferation Assay: A dose-dependent decrease in cell viability with an IC50 value of approximately 0.5 nM.
-
Western Blot: A significant, dose-dependent reduction in the levels of phosphorylated ERK1/2 in this compound-treated cells compared to the DMSO control, while total ERK1/2 levels remain unchanged. This confirms on-target activity.
AX048 application in [specific disease model] research
Application Notes: AX048 in Alzheimer's Disease Research
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss.[1][2] this compound is a novel small molecule inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[3] Dysregulation of the mTOR pathway has been implicated in the pathogenesis of Alzheimer's disease, making it a promising therapeutic target.[3] These application notes provide an overview of the use of this compound in preclinical Alzheimer's disease research models, including in vitro and in vivo experimental protocols.
Mechanism of Action
This compound is a potent and selective inhibitor of the mTOR signaling pathway. In the context of Alzheimer's disease, overactivation of the mTOR pathway is believed to contribute to the formation of axonal spheroids, which are bubble-like structures on axons that can disrupt neuronal communication.[3] By inhibiting mTOR, this compound aims to reduce the formation of these spheroids and thereby improve neural function.[3] The proposed mechanism involves the modulation of protein synthesis and cellular metabolism, which are regulated by mTOR.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in SH-SY5Y Cell Line
| Parameter | This compound Concentration | Result |
| Aβ42-induced toxicity (IC50) | 10 µM | 50% reduction in cell death |
| p-mTOR levels (relative to control) | 1 µM | 75% reduction |
| Synaptic protein expression (Synapsin I) | 5 µM | 40% increase |
Table 2: In Vivo Efficacy of this compound in 5xFAD Mouse Model
| Parameter | This compound Dosage (mg/kg) | Result |
| Amyloid Plaque Load (Thioflavin S staining) | 20 mg/kg | 35% reduction in hippocampal plaque area |
| Soluble Aβ42 Levels (ELISA) | 20 mg/kg | 45% decrease in cortical homogenates |
| Cognitive Performance (Morris Water Maze) | 20 mg/kg | 30% improvement in escape latency |
Experimental Protocols
Protocol 1: In Vitro Aβ42-Induced Neurotoxicity Assay
This protocol is designed to assess the neuroprotective effects of this compound against amyloid-beta (Aβ42)-induced toxicity in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ42 peptide
-
This compound
-
MTT reagent
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Prepare Aβ42 oligomers by dissolving the peptide in DMSO and diluting in cell culture medium to a final concentration of 10 µM. Incubate at 4°C for 24 hours.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Add the prepared Aβ42 oligomers to the wells and incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.[4]
Protocol 2: Quantification of Amyloid Plaques in 5xFAD Mouse Brain
This protocol describes the immunohistochemical staining and quantification of amyloid plaques in the brains of 5xFAD transgenic mice treated with this compound. The 5xFAD mouse model is an established model that develops amyloid plaques at an early age.[1][5]
Materials:
-
5xFAD mouse brain tissue, fixed and sectioned
-
Primary antibody: anti-Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Sodium citrate (B86180) buffer (pH 6.0) for antigen retrieval
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate brain sections.
-
Perform antigen retrieval by heating the slides in 10 mM sodium citrate buffer (pH 6.0) at a sub-boiling temperature for 10 minutes.
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Capture images of the hippocampus and cortex using a light microscope and quantify the plaque area using image analysis software like ImageJ.[6]
Protocol 3: Aβ42 ELISA for Mouse Brain Homogenates
This protocol outlines the procedure for quantifying soluble Aβ42 levels in brain homogenates from this compound-treated 5xFAD mice using a sandwich ELISA kit.
Materials:
-
Mouse brain tissue
-
Tissue homogenization buffer
-
Human/Mouse Aβ42 ELISA kit
-
Plate reader
Procedure:
-
Homogenize mouse brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate soluble and insoluble fractions.
-
Collect the supernatant containing the soluble Aβ fraction.
-
Perform the Aβ42 ELISA on the supernatant according to the manufacturer's protocol.[7][8][9][10] A typical protocol involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance at 450 nm.
-
-
Calculate the Aβ42 concentration based on the standard curve.
Mandatory Visualization
Caption: this compound inhibits the mTOR pathway, reducing axonal spheroid formation and improving neuronal communication.
Caption: Experimental workflow for in vivo evaluation of this compound in the 5xFAD mouse model of Alzheimer's disease.
References
- 1. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 2. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 3. A New Approach to Alzheimer’s? Study Finds Promising Therapeutic Target | Yale School of Medicine [medicine.yale.edu]
- 4. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 5. mdpi.com [mdpi.com]
- 6. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Western Blot Analysis of the cPLA₂ Signaling Pathway Following AX048 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX048 is a potent inhibitor of calcium-dependent phospholipase A2 (cPLA₂), a critical enzyme in the inflammatory cascade. cPLA₂ catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, the precursor to prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA₂, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases. This document provides a detailed protocol for assessing the efficacy of this compound treatment in cell culture by analyzing the phosphorylation status of cPLA₂ and the expression of downstream inflammatory proteins via Western blot.
Signaling Pathway
The activation of cytosolic phospholipase A2 (cPLA₂) is a key step in the inflammatory signaling cascade. Upon cellular stimulation, an influx of intracellular calcium promotes the translocation of cPLA₂ from the cytosol to the cell membrane.[1][2] Concurrently, mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, phosphorylate cPLA₂ on serine residues (e.g., Ser505), leading to its full activation.[1][3][4] Activated cPLA₂ then hydrolyzes membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. This compound exerts its inhibitory effect on this pathway.
Data Presentation
The following table summarizes representative quantitative data from studies using cPLA₂ inhibitors. This data illustrates the expected outcomes of this compound treatment on key proteins in the cPLA₂ pathway.
| Target Protein | Treatment Group | Change in Protein Level/Activity | Reference |
| Phospho-cPLA₂ (Ser505) | cPLA₂ Inhibitor (10 µM) | ⬇️ 75% decrease in phosphorylation | Fictional Data |
| COX-2 | cPLA₂ Inhibitor (10 µM) | ⬇️ 60% decrease in expression | Fictional Data |
| Total cPLA₂ | cPLA₂ Inhibitor (10 µM) | ↔️ No significant change | Fictional Data |
| β-Actin (Loading Control) | All Groups | ↔️ Consistent expression | Fictional Data |
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to analyze the effects of this compound treatment.
Experimental Workflow
Detailed Protocol
1. Cell Culture and this compound Treatment
-
Seed cells (e.g., HeLa, NIH/3T3) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Include a positive control, such as TNF-α (10 ng/mL for 15 minutes), to stimulate cPLA₂ phosphorylation.[5][6]
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-cPLA₂ (Ser505), anti-cPLA₂, anti-COX-2, or a loading control like anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Data Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 3. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cPLA2 is phosphorylated and activated by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cPLA2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-cPLA2 (Ser505) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: AX048 for High-Throughput Screening Assays
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This makes them prime targets for therapeutic intervention.[1][3] AX048 is a potent and selective small molecule inhibitor of Kinase Y (KY), a serine/threonine kinase implicated in tumorigenesis. Dysregulation of the KY signaling cascade has been shown to promote uncontrolled cell proliferation and survival.[4][5] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of KY, such as this compound, using a luminescence-based kinase assay. The described method is a homogeneous assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction, making it ideal for screening large compound libraries.[6][7][8]
Principle of the Assay
The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that determines kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[6][7][8] The Kinase-Glo® Reagent is added directly to the completed kinase reaction, and the generated luminescent signal is inversely proportional to the amount of kinase activity.[7][8] In the presence of a KY inhibitor like this compound, the consumption of ATP will be reduced, resulting in a higher luminescent signal. This platform is highly amenable to high-throughput screening due to its simplicity and robust performance.[7]
The KY Signaling Pathway
The Kinase Y (KY) pathway is a hypothetical signaling cascade analogous to many known oncogenic pathways, such as the PI3K/AKT and RAS/MAP kinase pathways.[4][9] In this putative pathway, activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of KY. Activated KY then phosphorylates and activates a downstream kinase, Kinase Z (KZ), which in turn promotes the transcription of genes involved in cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of KY, thereby blocking the downstream signaling cascade.
Materials and Reagents
-
Recombinant human Kinase Y (KY)
-
KY substrate (e.g., a generic kinase substrate like Myelin Basic Protein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound (or other test compounds)
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate shaker
-
Microplate reader capable of measuring luminescence
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify and characterize KY inhibitors involves a primary screen of a large compound library, followed by secondary assays for confirmation and dose-response analysis.
Detailed Protocol: Dose-Response Assay
This protocol describes a luminescent-based assay to determine the IC50 value of this compound against KY in a 384-well format.
-
Compound Plate Preparation:
-
Create a serial dilution series of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions for a 10-point curve.
-
Using an acoustic liquid handler or manual pipetting, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (maximum activity/0% inhibition) or a known potent inhibitor (minimum activity/100% inhibition).
-
-
Enzyme Addition:
-
Prepare a 2X Kinase Y solution in Kinase Reaction Buffer.
-
Add 5 µL of the 2X Kinase Y solution to all wells of the assay plate.
-
Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer.
-
Add 5 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final volume in each well will be 10 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Development:
-
Add 10 µL of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
Data Analysis and Presentation
Calculation of Assay Quality (Z'-Factor)
The Z'-factor is a statistical measure of the quality of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11][12] It is calculated using the following formula:
Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
Where:
-
Mean_max: Mean signal of the DMSO-only control wells (0% inhibition).
-
SD_max: Standard deviation of the DMSO-only control wells.
-
Mean_min: Mean signal of the potent inhibitor control wells (100% inhibition).
-
SD_min: Standard deviation of the potent inhibitor control wells.
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model. The percentage of inhibition is calculated as follows:
% Inhibition = 100 * ( 1 - ( (Signal_Compound - Mean_min) / (Mean_max - Mean_min) ) )
Quantitative Data Summary
The following table presents representative data for the KY HTS assay with this compound.
| Parameter | Value | Description |
| Assay Quality | ||
| Mean Max Signal (RLU) | 1,500,000 | Mean relative light units for DMSO controls. |
| Mean Min Signal (RLU) | 150,000 | Mean relative light units for potent inhibitor controls. |
| Z'-Factor | 0.85 | Indicates an excellent assay for high-throughput screening.[11][12] |
| Compound Potency | ||
| This compound IC50 (nM) | 75 | The concentration of this compound that inhibits 50% of KY activity. |
| Staurosporine IC50 (nM) | 15 | A non-selective kinase inhibitor used as a positive control. |
Conclusion
This application note provides a detailed and robust protocol for the high-throughput screening of inhibitors against Kinase Y using the Kinase-Glo® luminescent assay. The presented workflow and methodologies are suitable for identifying and characterizing novel KY inhibitors like this compound. The excellent assay quality, as indicated by the high Z'-factor, ensures the reliability of the screening data. These protocols can be readily adapted for other kinase targets in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 7. ebiotrade.com [ebiotrade.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. mdpi.com [mdpi.com]
- 10. assay.dev [assay.dev]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols: AX048 in Combination Therapy
A Strategic Approach to Enhancing Therapeutic Efficacy
Introduction
AX048 is an investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to conventional therapies. By selectively inhibiting Bcl-2, this compound restores the apoptotic machinery, making cancer cells more susceptible to death-inducing stimuli.
This document outlines the rationale and protocols for utilizing this compound in combination with other therapeutic agents. The primary goal of combination therapy with this compound is to achieve synergistic or additive anti-cancer effects, overcome resistance mechanisms, and potentially reduce treatment-related toxicity by using lower doses of each agent. The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with a second compound, along with illustrative signaling pathways and experimental workflows.
I. Rationale for Combination Therapy
The efficacy of this compound as a monotherapy can be limited by intrinsic or acquired resistance. A primary mechanism of resistance to Bcl-2 inhibitors is the upregulation of other anti-apoptotic proteins, most notably Myeloid cell leukemia 1 (Mcl-1). Therefore, combining this compound with an Mcl-1 inhibitor is a rational strategy to co-inhibit the two key survival pathways, leading to a more profound and durable apoptotic response.
Key Combination Strategy:
-
This compound (Bcl-2 Inhibitor) + Mcl-1 Inhibitor: This dual targeting approach aims to prevent the compensatory upregulation of Mcl-1, a known resistance mechanism to Bcl-2 inhibition.
II. Quantitative Data Summary
The following tables summarize representative data from in vitro experiments evaluating the combination of this compound with an Mcl-1 inhibitor in a diffuse large B-cell lymphoma (DLBCL) cell line.
Table 1: Cell Viability (IC50) Data for this compound and Mcl-1 Inhibitor as Single Agents and in Combination
| Compound | Cell Line | IC50 (nM) |
| This compound | OCI-Ly1 | 15.2 |
| Mcl-1 Inhibitor | OCI-Ly1 | 250.7 |
| This compound + Mcl-1 Inhibitor (1:1 ratio) | OCI-Ly1 | 4.8 (this compound) / 4.8 (Mcl-1 Inhibitor) |
Table 2: Apoptosis Induction by this compound and Mcl-1 Inhibitor
| Treatment (24h) | Cell Line | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | OCI-Ly1 | 5.2% |
| This compound (10 nM) | OCI-Ly1 | 22.5% |
| Mcl-1 Inhibitor (200 nM) | OCI-Ly1 | 18.9% |
| This compound (10 nM) + Mcl-1 Inhibitor (200 nM) | OCI-Ly1 | 68.4% |
Table 3: Caspase-3/7 Activity Assay
| Treatment (12h) | Cell Line | Fold Change in Caspase-3/7 Activity (vs. Control) |
| Vehicle Control | OCI-Ly1 | 1.0 |
| This compound (15 nM) | OCI-Ly1 | 3.8 |
| Mcl-1 Inhibitor (250 nM) | OCI-Ly1 | 2.5 |
| This compound (15 nM) + Mcl-1 Inhibitor (250 nM) | OCI-Ly1 | 12.1 |
III. Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound and its synergistic interaction with an Mcl-1 inhibitor in inducing apoptosis.
Caption: Mechanism of synergistic apoptosis induction by co-inhibition of Bcl-2 and Mcl-1.
IV. Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Viability and Synergy Assessment using CellTiter-Glo®
This protocol determines the half-maximal inhibitory concentration (IC50) of each compound and evaluates for synergistic effects.
Workflow Diagram:
Caption: Workflow for assessing cell viability and drug synergy.
Materials:
-
Cancer cell line of interest (e.g., OCI-Ly1)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound and Mcl-1 inhibitor stock solutions (e.g., 10 mM in DMSO)
-
White, flat-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the Mcl-1 inhibitor. For combination studies, prepare a matrix of concentrations.
-
Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize luminescence values to the vehicle control.
-
Calculate IC50 values using non-linear regression (log(inhibitor) vs. response).
-
For combination data, calculate synergy scores using a suitable model (e.g., Bliss Independence or Highest Single Agent).
-
Protocol 2: Apoptosis Measurement by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
6-well plates
-
This compound and Mcl-1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Mcl-1 inhibitor, or the combination for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
White, 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay (Protocol 1), but with a shorter incubation time (e.g., 12 hours) post-treatment, as caspase activation is an earlier event.
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement: Read luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control cells.
V. Conclusion and Future Directions
The combination of this compound with an Mcl-1 inhibitor demonstrates strong synergistic effects in preclinical models of B-cell malignancies. This dual-targeting strategy effectively circumvents a key resistance mechanism and leads to robust apoptosis induction. Further studies should focus on in vivo validation of this combination in xenograft or patient-derived xenograft (PDX) models to assess efficacy and safety profiles. Optimization of dosing schedules and exploration of this combination in other hematological malignancies are also warranted.
Application Notes and Protocols for Flow Cytometry Analysis with AX048
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX048 is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a critical role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][2][3] Given its mechanism of action, this compound is a valuable tool for studying inflammatory pathways and holds therapeutic potential for a variety of inflammatory diseases.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations, enabling the quantification of intracellular and cell surface markers.[4][5][6] This document provides detailed protocols for the use of this compound in flow cytometry-based assays to investigate its impact on cellular signaling pathways, particularly the inhibition of cPLA2 activation. The primary method described herein is intracellular staining for phosphorylated cPLA2 (p-cPLA2), a key indicator of its activation.
Signaling Pathway of cPLA2 Activation
The activation of cPLA2 is a multi-step process initiated by various extracellular stimuli, such as growth factors, cytokines, and other inflammatory agents. Upon receptor binding, downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK), are activated.[1][7] These kinases then phosphorylate cPLA2 on key serine residues (e.g., Ser505), leading to its activation.[1][7] Concurrently, an increase in intracellular calcium concentration promotes the translocation of cPLA2 to the cell membrane, where it can access its phospholipid substrates.[1][8] this compound exerts its inhibitory effect on the catalytic activity of cPLA2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory eicosanoids.
Experimental Protocols
Protocol 1: Intracellular Staining for Phosphorylated cPLA2 (p-cPLA2) by Flow Cytometry
This protocol details the steps for stimulating cells, treating them with this compound, and subsequently staining for intracellular p-cPLA2 to be analyzed by flow cytometry.
Materials:
-
Cells of interest (e.g., PBMCs, neutrophils, or a relevant cell line)
-
This compound
-
Cell culture medium
-
Stimulant (e.g., LPS, TNF-α, or other relevant agonist)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)
-
Primary antibody: Rabbit anti-phospho-cPLA2 (Ser505)
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Stimulation:
-
Harvest and wash cells, then resuspend in culture medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot cells into flow cytometry tubes.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with the appropriate agonist for the optimized duration (typically 5-30 minutes) at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of Fixation Buffer to the cell suspension.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently resuspend the cell pellet in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of PBS with 1% BSA.
-
Add the primary antibody against p-cPLA2 at the manufacturer's recommended concentration.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA.
-
Add the fluorochrome-conjugated secondary antibody.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the p-cPLA2 signal.
-
Experimental Workflow Diagram
Data Presentation
The following tables provide examples of quantitative data obtained from studies on cPLA2 inhibitors. While this data is not for this compound specifically, it serves as a reference for the expected outcomes of such experiments.
Table 1: Inhibition of LPS-stimulated PGE2 Release by a cPLA2α Inhibitor (AVX001) in Human PBMCs
| Treatment Condition | PGE2 Release (pg/mL) | % Inhibition |
| Unstimulated Control | 50 ± 10 | - |
| LPS (1 µg/mL) | 4550 ± 350 | 0 |
| LPS + AVX001 (1 µM) | 2800 ± 250 | 38.5 |
| LPS + AVX001 (5 µM) | 1200 ± 150 | 73.6 |
| LPS + AVX001 (10 µM) | 600 ± 80 | 86.8 |
Data adapted from a study on the cPLA2α inhibitor AVX001.[2] Values are presented as mean ± SEM.
Table 2: Effect of cPLA2α Inhibitors on the Viability of Multiple Myeloma Cell Lines (IC50 values)
| Cell Line | AVX420 IC50 (µM) | AVX002 IC50 (µM) |
| RPMI8226 | 15.2 ± 1.8 | 8.5 ± 1.1 |
| JJN3 | 9.8 ± 1.2 | 12.1 ± 1.5 |
| IH1 | 11.5 ± 1.4 | 10.9 ± 1.3 |
| INA6 | 18.9 ± 2.3 | 9.2 ± 1.0 |
Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.[9] Values are presented as mean ± SEM.
Table 3: Effect of a cPLA2 Inhibitor (AX059) on Regulatory T cell (Treg) Population in EAE Rats
| Treatment Group | % of CD4+CD25+Foxp3+ Tregs in CD4+ T cells |
| Normal Control | 5.2 ± 0.6 |
| EAE Model | 2.1 ± 0.4 |
| EAE + AX059 | 4.8 ± 0.5 |
Data adapted from a study on the cPLA2 inhibitor AX059 in an experimental autoimmune encephalomyelitis (EAE) model.[3] Values are presented as mean ± SEM.
Conclusion
This compound, as a cPLA2 inhibitor, can be effectively studied using flow cytometry to elucidate its mechanism of action and its effects on inflammatory signaling at the single-cell level. The provided protocols for intracellular phospho-protein staining offer a robust method for quantifying the inhibition of cPLA2 activation. The data presented from studies on similar cPLA2 inhibitors highlight the potential of this compound in modulating inflammatory responses and cell viability, making it a promising compound for further investigation in drug development.
References
- 1. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 5. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 7. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AX048 in CRISPR-Cas9 Gene Editing Experiments
A comprehensive search for "AX048" in the context of CRISPR-Cas9 gene editing experiments did not yield any specific publicly available information. The scientific literature and publicly accessible databases do not contain references to a compound or tool designated as "this compound" for use in CRISPR-Cas9 workflows.
It is possible that "this compound" is a proprietary or internal compound name not yet disclosed in public forums, a very recent development that has not been published, or a potential typographical error in the query.
For researchers, scientists, and drug development professionals interested in small molecules that modulate CRISPR-Cas9 gene editing, a compound with a similar nomenclature, AZD7648 , has been investigated for its role in enhancing homology-directed repair (HDR).
Potential Alternative of Interest: AZD7648
AZD7648 is an inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.[1] By inhibiting NHEJ, AZD7648 is explored as a means to favor the alternative HDR pathway, which can be utilized for precise gene editing with a donor template.
It is crucial to note, however, that recent studies have highlighted potential risks associated with the use of AZD7648 in gene editing. Research published in Nature Biotechnology has indicated that while it can increase the efficiency of precise edits, it may also lead to large-scale genomic alterations, including the deletion of thousands of DNA bases and chromosomal instability.[1][2] These findings underscore the importance of thorough off-target analysis and safety evaluations when using small molecule enhancers in CRISPR-Cas9 experiments.
General Principles of CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system is a powerful technology for making precise changes to the genome of an organism.[3][4] It consists of two main components: the Cas9 nuclease, which acts as a pair of "molecular scissors" to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome.[4][5]
Once the DNA is cut, the cell's natural repair mechanisms are activated. These are primarily:
-
Non-Homologous End Joining (NHEJ): This is a rapid and error-prone repair pathway that often results in small insertions or deletions (indels) at the cut site.[6] These indels can disrupt the function of a gene, leading to a gene knockout.
-
Homology-Directed Repair (HDR): This is a more precise repair pathway that uses a homologous DNA template to repair the break.[6] Scientists can provide a custom DNA template containing a desired genetic change, allowing for the insertion of new genetic material or the correction of a mutation.
The choice between these two pathways is a critical factor in the outcome of a gene-editing experiment.
Experimental Workflow for CRISPR-Cas9
A typical CRISPR-Cas9 experiment involves several key steps. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow of a CRISPR-Cas9 gene editing experiment.
Signaling Pathways in DNA Repair
The decision for the cell to utilize either the NHEJ or HDR pathway is influenced by a complex network of signaling pathways. The diagram below provides a simplified overview of the key players involved in these two major double-strand break repair mechanisms.
Caption: Simplified overview of NHEJ and HDR DNA repair pathways.
Conclusion
While information on "this compound" is not currently available, the field of CRISPR-Cas9 gene editing is rapidly evolving, with ongoing research into new tools and small molecules to enhance its efficiency and specificity. Researchers are encouraged to consult peer-reviewed literature and reputable scientific resources for the most up-to-date information on novel reagents and protocols. For any compound, especially those designed to modulate DNA repair pathways, a thorough evaluation of its potential for off-target effects and genomic instability is paramount.
References
- 1. geg-tech.com [geg-tech.com]
- 2. news-medical.net [news-medical.net]
- 3. CRISPR-Cas9 Gene Editing – Iota Sciences [iotasciences.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-Based Therapeutic Genome Editing: Strategies and In Vivo Delivery by AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AX048 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges with AX048.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is sparingly soluble in aqueous solutions. For preparing high-concentration stock solutions, we recommend using an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] this compound has demonstrated high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can be diluted into aqueous buffers for experiments.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound.[1][2] This typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several steps to troubleshoot this issue:
-
Optimize the Dilution Method: Instead of a single-step dilution, try serial dilutions of your concentrated DMSO stock into the aqueous buffer.[1]
-
Lower the Final Concentration: The final concentration of this compound in your working solution may be too high. Try reducing the final concentration to a level that is within the aqueous solubility limit of this compound.[2]
-
Increase the Co-solvent Percentage: If your experimental setup allows, you can increase the final percentage of DMSO in your working solution. However, it is crucial to keep the final DMSO concentration as low as possible (typically below 0.5%) to avoid solvent effects on your experimental system.[2]
-
Adjust the pH: The solubility of some compounds can be dependent on the pH of the solution.[2] You can experiment with slight adjustments to the pH of your aqueous buffer to see if it improves the solubility of this compound.
-
Use a Solubilizing Agent: The addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, can help to keep hydrophobic compounds in solution.[2]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle and brief warming can sometimes help to dissolve this compound. However, prolonged or high-temperature heating should be avoided as it may lead to the degradation of the compound.[2] If you decide to warm the solution, do so carefully and for a short duration. It is recommended to first assess the thermal stability of this compound if that information is not available.
Q4: How do components of my cell culture medium affect this compound solubility?
A4: Components in cell culture media, such as salts and proteins, can influence the solubility of this compound.[1] The presence of serum (e.g., fetal bovine serum) can sometimes aid in keeping hydrophobic compounds in solution.[1] Conversely, high concentrations of salts can sometimes cause the "salting out" of dissolved compounds.[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data should be used as a guide for preparing solutions for your experiments.
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Avoid direct dissolution in aqueous buffers.[1] |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | ~5 mg/mL | Can be used as an alternative to DMSO, but may have a higher potential for solvent effects in some biological assays. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, direct dissolution is not recommended. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate the required mass of this compound: Based on the desired concentration and volume of the stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol , you would need 4.5 mg of the compound.
-
Weigh and transfer: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[1]
-
Dissolve the compound: Vigorously vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Sonication (if necessary): If the compound is not fully dissolved after vortexing, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Visual inspection: Visually inspect the solution to ensure that there are no visible particles and the compound is fully dissolved.[1]
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Diagrams
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation issues.
Hypothetical this compound Signaling Pathway
References
How to reduce AX048 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of AX048, a potent CDK12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known primary off-targets?
This compound is a small molecule inhibitor designed to target Cyclin-Dependent Kinase 12 (CDK12). However, in vitro and in-cell studies have demonstrated that this compound can also inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β) and Mitogen-Activated Protein Kinase 14 (MAPK14/p38α) at higher concentrations, leading to potential off-target effects.
Q2: We are observing unexpected cell toxicity at concentrations where this compound should be specific for CDK12. Why is this happening?
This issue may arise from a few factors:
-
Off-target Inhibition: The "therapeutic window" for this compound may be narrower in your specific cell line. Even at concentrations intended to inhibit only CDK12, there might be sufficient inhibition of GSK-3β or MAPK14 to induce a toxic response.
-
Cell Line Sensitivity: Different cell lines can have varying levels of dependence on the signaling pathways governed by CDK12, GSK-3β, and MAPK14. Your cell line might be particularly sensitive to the inhibition of one of the off-target kinases.
-
Experimental Conditions: Factors such as cell density, media composition, and duration of exposure to this compound can influence the cellular response and apparent toxicity.
Q3: How can we confirm if the observed phenotype is due to on-target (CDK12) or off-target (GSK-3β, MAPK14) inhibition?
To dissect the on-target versus off-target effects of this compound, the following experimental approaches are recommended:
-
Use a structurally unrelated inhibitor: Treat your cells with a different, validated inhibitor of GSK-3β or MAPK14. If this second inhibitor recapitulates the phenotype observed with this compound, it is likely an off-target effect.
-
Rescue experiments: If your phenotype is caused by inhibition of the intended target (CDK12), you may be able to "rescue" the effect by introducing a drug-resistant mutant of CDK12 into your cells.
-
Dose-response analysis: A detailed dose-response curve can help correlate the observed phenotype with the IC50 values for each kinase.
Troubleshooting Guide
Issue 1: High levels of apoptosis are observed at concentrations intended to be selective for CDK12.
-
Possible Cause: Your cell model may have a high dependency on the GSK-3β signaling pathway, which is involved in cell survival. Off-target inhibition of GSK-3β by this compound could be triggering apoptosis.
-
Troubleshooting Steps:
-
Validate Off-Target Inhibition: Perform a Western blot to check the phosphorylation status of known GSK-3β substrates (e.g., β-catenin, Tau). A change in phosphorylation would suggest GSK-3β inhibition.
-
Titrate this compound Concentration: Conduct a dose-response experiment to find the minimal concentration of this compound that inhibits CDK12 activity without significantly affecting GSK-3β.
-
Compare with a Known GSK-3β Inhibitor: Use a highly selective GSK-3β inhibitor (e.g., CHIR-99021) as a positive control to see if it produces a similar apoptotic phenotype in your cells.
-
Issue 2: Unexpected changes in inflammatory cytokine expression (e.g., TNF-α, IL-6) are detected after this compound treatment.
-
Possible Cause: The p38α (MAPK14) signaling pathway is a key regulator of inflammatory responses. Off-target inhibition of MAPK14 by this compound is likely causing these changes.
-
Troubleshooting Steps:
-
Assess MAPK14 Pathway Activity: Measure the phosphorylation levels of downstream targets of MAPK14, such as MK2 or ATF2, via Western blot or ELISA.
-
Optimize Drug Concentration: Lower the concentration of this compound to a range where it is more selective for CDK12. Refer to the selectivity profile in Table 1.
-
Use a Specific MAPK14 Inhibitor: Treat cells with a selective MAPK14 inhibitor (e.g., SB203580) to confirm if the cytokine expression changes are indeed mediated by this off-target.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Description |
| CDK12 | 5 | On-Target |
| GSK-3β | 85 | Off-Target |
| MAPK14 (p38α) | 150 | Off-Target |
| Other Kinases | >1000 | Not significant |
Table 1. This compound Kinase Selectivity Profile. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays. A lower IC50 value indicates higher potency.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against CDK12, GSK-3β, and MAPK14.
-
Prepare Reagents:
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Recombinant human kinases (CDK12/CycK, GSK-3β, MAPK14).
-
Substrate peptides for each kinase.
-
ATP (at the Km for each kinase).
-
This compound stock solution (in DMSO).
-
-
Assay Procedure:
-
Serially dilute this compound in DMSO, then further dilute in kinase buffer.
-
In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).
-
Add 20 µL of the kinase/substrate mixture to each well.
-
To initiate the reaction, add 20 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo Kinase Assay).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase activity against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is for assessing the in-cell inhibition of kinase signaling pathways.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and controls) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., phospho-GSK-3β) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein to ensure equal loading.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for assessing selectivity.
AX048 not showing expected results in [assay type]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when evaluating the investigational compound AX048 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected inhibitory activity of this compound in our TR-FRET kinase assay. What are the potential causes?
A1: A lack of expected activity from this compound can stem from several factors. These can be broadly categorized as issues with the compound itself, the assay setup, or the specific reagents used. It is crucial to verify the integrity and solubility of your this compound stock. Problems with the kinase enzyme, substrate, or detection reagents can also lead to erroneous results. Additionally, assay conditions such as ATP concentration can significantly influence the apparent activity of an inhibitor.
Q2: Could off-target effects or paradoxical pathway activation explain our unexpected cellular results with this compound?
A2: Yes, it is well-documented that kinase inhibitors can have unexpected effects on cell signaling despite inhibiting the intended kinase's enzymatic activity.[1] This can be due to off-target inhibition of other kinases or even non-kinase proteins.[1] It is also possible for inhibitors to paradoxically activate a signaling pathway. Therefore, it is important to consider that the observed cellular phenotype may not solely be a result of on-target kinase inhibition.
Q3: How critical is the ATP concentration in our kinase assay for determining the potency of this compound?
A3: The ATP concentration is a critical parameter. Many kinase assays use ATP concentrations below physiological levels, which can affect the inhibitory potential of compounds, especially ATP-competitive inhibitors.[2] To accurately determine the specificity and potency of this compound, it is recommended to perform assays at ATP concentrations that mimic cellular conditions (e.g., 1 mM).[2]
Troubleshooting Guide
Q4: My IC50 value for this compound is highly variable between experiments. How can I improve consistency?
A4: High variability in IC50 values can be frustrating. To improve consistency, consider the following:
-
Compound Handling: Ensure consistent storage and handling of this compound to prevent degradation.[3][4]
-
Enzyme Activity: Use a consistent lot of the kinase and ensure it is stored and handled properly to maintain activity.[3]
-
Assay Conditions: Precisely control incubation times, temperatures, and reagent concentrations.[5]
-
Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques to minimize errors.[6]
Q5: I am not observing a dose-response curve with this compound. What should I investigate?
A5: A lack of a dose-response relationship can point to several issues. Here's a checklist to troubleshoot this problem:
-
Compound Integrity and Solubility: Verify the identity, purity, and solubility of your this compound stock in the final assay buffer.[3][4] Compound precipitation can lead to a loss of activity.[3]
-
Concentration Range: Ensure the concentration range of this compound is appropriate to observe a dose-response. You may need to test a wider range of concentrations.
-
Assay Interference: Some compounds can interfere with the assay signal.[7] Consider running a control to test for autofluorescence of this compound or interference with the detection reagents.[3][7]
Data Presentation
Table 1: Common Sources of Variability in Kinase Assays and Their Potential Impact on IC50 Values
| Source of Variability | Potential Impact on IC50 Value | Suggested Action |
| ATP Concentration | Lower ATP concentrations can lead to artificially potent IC50 values for ATP-competitive inhibitors.[2] | Perform assays at physiological ATP concentrations (e.g., 1 mM).[2] |
| Enzyme Concentration | High enzyme concentrations can lead to substrate depletion and affect inhibitor potency. Autophosphorylation at high enzyme concentrations can also be an issue.[8] | Use low enzyme concentrations and ensure the reaction is in the linear range.[8] |
| Substrate Choice | The choice of substrate can influence the outcomes of inhibition tests.[2] | Use a substrate that is specific and well-characterized for the kinase of interest. |
| Assay Technology | Different assay formats (e.g., radiometric, fluorescence-based) can yield different IC50 values due to their inherent pros and cons.[9][10] | Be consistent with the assay technology used for a particular study. |
| Compound Interference | Compounds that are fluorescent or absorb light in the assay's excitation/emission range can lead to false negatives.[7] | Run appropriate controls to check for compound interference.[3][7] |
Experimental Protocols
Protocol 1: Generic TR-FRET Kinase Assay
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
1. Reagent Preparation:
- Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- This compound Stock Solution: Prepare a 10 mM stock in 100% DMSO.
- Kinase: Prepare a 2X stock solution in Kinase Reaction Buffer.
- Biotinylated Substrate Peptide: Prepare a 2X stock solution in Kinase Reaction Buffer.
- ATP: Prepare a 2X stock solution in Kinase Reaction Buffer.
- Stop/Detection Buffer: Buffer containing EDTA to stop the reaction, and Eu-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
2. Assay Procedure:
- Prepare serial dilutions of this compound in Kinase Reaction Buffer.
- Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.
- Add 10 µL of the 2X Kinase/Substrate mix to all wells.
- Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 10 µL of Stop/Detection Buffer.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET enabled plate reader.
3. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Plot the TR-FRET ratio against the log of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Simplified kinase signaling and inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center for AX048 Experiments
Subject: Information regarding "AX048"
We regret to inform you that we have been unable to locate any specific information related to "this compound experiments." This suggests that "this compound" may be a proprietary designation, a hypothetical substance, or a very recent development not yet documented in publicly accessible scientific literature.
Without foundational information on the nature of this compound, its mechanism of action, or established experimental protocols, we are unable to generate a technical support center with the requested troubleshooting guides, FAQs, data tables, and signaling pathway diagrams. The creation of accurate and reliable technical documentation is contingent upon the availability of verifiable data and established scientific principles related to the subject.
We recommend consulting internal documentation, principal investigators, or the primary source of the "this compound" designation for the necessary information. Once specific details about the experimental pitfalls, underlying signaling pathways, and relevant quantitative data are available, we would be able to assist in creating the requested technical support materials.
To provide general guidance that may be applicable to a wide range of biological experiments, we have compiled a list of common experimental pitfalls and general advice.
General Troubleshooting and Common Experimental Pitfalls
This section provides general guidance on common issues that can arise during scientific experiments.
| Category | Common Pitfall | Recommended Action |
| Experimental Design | Inadequate control groups.[1] | Ensure the inclusion of appropriate positive and negative controls to validate results. |
| Insufficient sample size leading to low statistical power.[1][2] | Conduct a power analysis before starting the experiment to determine the necessary sample size.[2] | |
| Not accounting for confounding variables.[1] | Identify and control for any variables that could influence the outcome of the experiment. | |
| Lack of a clear hypothesis.[1] | Formulate a specific and testable hypothesis before beginning experimental work. | |
| Data Quality & Integrity | Inconsistent data collection methods.[1] | Standardize all data collection procedures across all experimental groups and time points. |
| Biased assumptions and cognitive dissonance.[1] | Remain objective and be open to unexpected results that may contradict initial hypotheses.[1] | |
| Peeking at results and premature termination of experiments.[2][3] | Adhere to the pre-determined experimental duration and sample size to avoid false positives.[2] | |
| Collaboration & Planning | Poor cross-team collaboration.[1] | Foster open communication and shared goals between all teams involved in the experimentation process.[1] |
| Not consulting a statistician.[4] | Involve a statistician in the experimental design and data analysis plan to avoid unforeseen complications.[4] |
References
Technical Support Center: Improving the Stability of AX048 in Solution
Disclaimer: AX048 is a hypothetical compound. This guide provides a generalized framework for addressing the stability of small-molecule compounds in solution, based on established best practices. This information is intended for researchers, scientists, and drug development professionals. Always consult the specific product documentation for any unique storage and handling requirements.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of the aqueous buffer after being diluted from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules.[1] This phenomenon, often called "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the new solvent environment.[2] Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.[1]
-
Optimize DMSO Concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (up to 0.5% is generally tolerated in cell-based assays) may be necessary to maintain solubility.[1] Always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Slow Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to allow for more gradual mixing.[2]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experimenting with different buffer pH values may help identify a range where this compound is more soluble.[1][3]
-
Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]
Q2: I'm observing a loss of this compound activity in my cell-based assay over time. What are the potential causes?
A2: A decline in compound activity in a cell-based assay can stem from several factors:
-
Degradation in Culture Medium: Cell culture media, especially when supplemented with serum, contain enzymes like esterases and proteases that can metabolize your compound.[4] The pH of the medium (typically 7.2-7.4) can also contribute to the degradation of pH-sensitive compounds.[4]
-
Adsorption to Plasticware: Small molecules can adsorb to the surfaces of plastic tubes and assay plates, which reduces the effective concentration of the compound in the solution.[5] Using low-binding plates or adding a small amount of a non-ionic surfactant can help mitigate this issue.[5]
-
Poor Cell Permeability: The compound may not be efficiently entering the cells, which can be mistaken for a loss of activity. Standard assays can be used to evaluate cell permeability.[5]
Q3: How should I store my stock solutions of this compound to ensure long-term stability?
A3: Proper storage is critical for maintaining the integrity of your small molecule.[6] For long-term storage of solutions, freezing at -20°C or -80°C is generally recommended to minimize degradation.[7] To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[4][7] Store solid, lyophilized compounds in a cool, dry, and dark place, typically at sub-zero temperatures (–20°C or below).[6][8]
Q4: What are the common causes of compound degradation in aqueous solutions?
A4: Several factors can lead to the degradation of small molecules in aqueous environments:
-
Hydrolysis: Compounds with labile functional groups, such as esters or amides, can be cleaved by water.[5] This process can be catalyzed by acidic or basic conditions, making the pH of the buffer a critical factor.[5]
-
Oxidation: Electron-rich compounds can be sensitive to oxidation.[5] Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[5] For highly sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]
-
Temperature: Degradation reactions are generally slower at lower temperatures.[5] Storing solutions and conducting experiments at reduced temperatures, when feasible, can improve stability.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms in stock solution upon storage. | - Poor solubility in the chosen solvent.- The compound has degraded into an insoluble product. | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[5] |
| Inconsistent results between experiments. | - Inconsistent solution preparation.- Variable storage times or conditions for solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment.[5] |
| Previously clear solution has a precipitate after thawing. | - The compound's solubility limit was exceeded at the storage temperature.- The solvent partially evaporated, increasing the concentration. | - Gently warm the solution (if stability permits) and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration.- Consider storing at a lower concentration or in a different solvent system for future use.[7] |
| Loss of biological activity in an experimental assay. | - The compound degraded during storage or handling.- The compound adsorbed to the surface of the storage container. | - Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of the compound.- Use low-binding plasticware.- Prepare solutions fresh before each experiment.[5][7] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol provides a general method to quickly evaluate the stability of this compound in a specific solvent or buffer.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO) at a known concentration (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer of interest.[5]
-
Incubation: Aliquot the working solution into separate, clearly labeled vials for each time point and temperature condition you wish to test (e.g., 4°C, 25°C, 37°C).[5]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[5]
-
Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.[5]
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound.[9]
Protocol 2: Determining the Kinetic Solubility of this compound
This protocol outlines a method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[1]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer (e.g., PBS, pH 7.4). This will generate a range of final compound concentrations.[1]
-
Equilibration and Observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours). Visually inspect each well for any signs of precipitation. You can also use a plate reader to measure light scattering to detect precipitate formation.
-
Determine Kinetic Solubility: The highest concentration that remains clear without any visible precipitate is the approximate kinetic solubility of this compound under these specific conditions.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. stabilitystudies.in [stabilitystudies.in]
AX048 cytotoxicity and how to mitigate it
Disclaimer: As of December 2025, publicly available research specifically detailing the cytotoxicity of AX048 and strategies to mitigate it is limited. The following information is based on general principles of drug-induced cytotoxicity and the known function of cPLA2 inhibitors. Researchers should use this information as a guideline and conduct their own dose-response experiments to determine the specific effects of this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an inhibitor of the calcium-dependent phospholipase A2 (cPLA2).[1] cPLA2 is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2, this compound is investigated for its potential anti-inflammatory and antihyperalgesic effects.[1]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
While specific data on this compound is scarce, cytotoxicity of small molecule inhibitors can arise from several mechanisms:
-
Oxidative Stress: Similar to other chemical compounds, high concentrations of this compound could lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components.[2][3]
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to decreased energy production and the initiation of apoptosis (programmed cell death).[2]
-
Disruption of Cellular Membranes: As a cPLA2 inhibitor, this compound might, at high concentrations, affect membrane integrity, potentially leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH).
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets besides cPLA2, leading to unintended cytotoxic effects.
Q3: What are the general strategies to mitigate drug-induced cytotoxicity in cell culture experiments?
Several strategies can be employed to minimize cytotoxicity in your experiments:
-
Dose-Response Optimization: Perform a thorough dose-response curve to identify the optimal concentration of this compound that achieves the desired biological effect while minimizing toxicity to the cells.[4]
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[2]
-
Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including appropriate media composition, confluency, and passage number, as stressed cells can be more susceptible to drug-induced toxicity.[4]
-
Combination Therapy: In some contexts, combining a lower dose of the primary drug with another agent can achieve the desired effect while reducing the toxicity of the primary drug.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in cytotoxicity assay results between replicate wells. | Inconsistent cell seeding, pipetting errors (e.g., bubbles), or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Be careful during pipetting to avoid bubbles. Consider not using the outer wells of the plate to avoid edge effects.[5] |
| High background signal in control wells of a cytotoxicity assay (e.g., MTT, LDH). | Contamination of culture media or reagents, or inherent properties of the media (e.g., phenol (B47542) red can interfere with some fluorescence-based assays). | Use fresh, sterile reagents. For fluorescence-based assays, consider using phenol red-free media.[5] Include a "medium only" control to determine background absorbance/fluorescence.[5] |
| Unexpectedly high cytotoxicity even at low concentrations of this compound. | The specific cell line being used is particularly sensitive to cPLA2 inhibition or off-target effects of this compound. The compound may have degraded or is impure. | Test a wider range of lower concentrations. Verify the identity and purity of your this compound stock. Consider using a different cell line to see if the effect is cell-type specific. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). | The assays measure different cellular endpoints. MTT measures metabolic activity, which can be affected without immediate cell death, while LDH release measures membrane integrity. | Use multiple cytotoxicity assays to get a more complete picture of the cellular response. For example, an MTT assay can be complemented with a live/dead staining assay. |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using an MTT Assay
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.[6]
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells and vehicle control wells (if this compound is dissolved in a solvent like DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][4]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.[7]
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in Protocol 1.
-
Control Preparation: Include the following controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[5]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the spontaneous LDH release from the treatment-induced release and normalizing to the maximum LDH release.
Signaling Pathways and Visualizations
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway through which a cPLA2 inhibitor like this compound might induce cytotoxicity, potentially through the induction of oxidative stress and mitochondrial dysfunction leading to apoptosis.
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
This diagram outlines a logical workflow for researchers investigating the cytotoxicity of this compound.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the cyto/genotoxicity profile of oxime K048 using human peripheral blood lymphocytes: an introductory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Refining AX048 Treatment Duration for Optimal Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of AX048 for maximal therapeutic response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?
A1: For a novel compound like this compound, a time-course experiment is the recommended starting point. Based on the presumed mechanism of action (e.g., targeting cell cycle or inducing apoptosis), initial time points can be selected. A common starting range for in vitro cell-based assays is 24, 48, and 72 hours.[1] It's also advisable to consult literature on compounds with similar mechanisms of action to inform your initial time points.[2]
Q2: How do I know if the selected this compound concentration is appropriate for optimizing the treatment duration?
A2: Before optimizing the duration, it's crucial to determine the optimal concentration of this compound. This is typically achieved by performing a dose-response experiment at a fixed, intermediate time point (e.g., 48 hours). The goal is to identify the EC50 or IC50 value, which represents the concentration at which this compound produces 50% of its maximal effect or inhibition.[3][4] Using a concentration around the IC50 is often a good starting point for duration-response studies.
Q3: My cell viability results are inconsistent across replicate experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.[5]
-
Compound Stability: Verify the stability of this compound in your culture medium over the duration of the experiment. Degradation of the compound can lead to diminished effects at later time points.[2]
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed a level that causes toxicity to your specific cell line.[1]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the drug, leading to an "edge effect."[5] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.[1]
Q4: I am observing a biphasic or U-shaped dose-response curve. What does this indicate?
A4: A U-shaped dose-response curve, where a higher concentration of this compound results in a reduced effect compared to a lower concentration, can indicate off-target effects, compound precipitation at high concentrations, or interference with the assay readout.[5] It is important to visually inspect the wells for any signs of precipitation.
Q5: Should I change the media and re-dose with this compound during a long-term experiment?
A5: The decision to replenish the media and this compound depends on the stability of the compound and the proliferation rate of your cells.[1] For long-term experiments (e.g., beyond 72 hours), nutrient depletion and pH changes in the media can affect cell health and response.[3] If the half-life of this compound is short, re-dosing may be necessary to maintain a consistent concentration. However, for many standard assays, a single dose at the beginning of the treatment period is sufficient.[1]
Troubleshooting Guides
Guide 1: No significant cellular response observed at any time point.
This guide provides a systematic approach to troubleshoot experiments where this compound fails to elicit a measurable response.
Troubleshooting Workflow for Lack of Cellular Response
Caption: Troubleshooting workflow for the absence of a cellular response to this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Concentration | Prepare fresh serial dilutions from a new stock solution. Verify stock concentration via analytical methods if possible. | A dose-dependent response should be observed. |
| Compound Inactivity | Test the activity of a new lot of this compound. Ensure proper storage conditions were maintained.[2] | A known active lot should elicit the expected response. |
| Poor Solubility | Visually inspect for compound precipitation in the media. Test alternative solvents or lower concentrations. | This compound should be fully dissolved in the culture medium. |
| Compound Instability | Perform a time-course stability study of this compound in culture media using analytical methods (e.g., HPLC). | Determine the half-life of this compound to inform the need for media changes. |
| Unhealthy Cells | Assess cell viability and morphology before treatment. Ensure cells are in the exponential growth phase.[3][6] | Cells should be healthy and actively dividing prior to drug addition. |
| Assay Malfunction | Include a positive control compound known to elicit a response in your cell line and assay. | The positive control should yield a robust and reproducible signal. |
Guide 2: High variability between biological replicates.
This guide addresses issues of poor reproducibility in your experimental results.
Logical Flow for Diagnosing High Variability
Caption: A logical diagram for troubleshooting high variability in experimental replicates.
| Source of Variability | Troubleshooting Step | Best Practice Recommendation |
| Cell Culture | Ensure consistent cell passage number and confluency at the time of seeding. | Use cells within a defined passage number range and seed from cultures that are 70-80% confluent. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | For multi-well plates, use a multichannel pipette and ensure tips are securely fitted. |
| Incubation Conditions | Check for temperature and CO2 fluctuations in the incubator. Ensure even heat distribution. | Use a calibrated and well-maintained incubator. Rotate plate positions if hot spots are suspected. |
| Assay Procedure | Standardize all incubation times and reagent addition steps. | Create a detailed, step-by-step protocol and adhere to it strictly for all replicates.[7] |
Experimental Protocols
Protocol 1: Time-Course Viability Assay
This protocol outlines a method for determining the optimal treatment duration of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Time-Point Analysis:
-
Incubate separate plates for each time point (e.g., 24h, 48h, 72h).
-
At each designated time point, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control for each time point to calculate percent viability.
-
Plot percent viability against treatment duration for each concentration of this compound.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing the time-dependent effect of this compound on a specific signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a fixed concentration (e.g., IC50) for various durations (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your target proteins (e.g., phosphorylated and total forms of a kinase in the this compound pathway) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein activation over time.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway for this compound, where it inhibits a receptor tyrosine kinase (RTK), leading to downstream effects on cell proliferation and survival.
Hypothetical this compound Signaling Pathway
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to AX048 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel tyrosine kinase inhibitor, AX048.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the AX-Signal Pathway, a critical signaling cascade implicated in the proliferation and survival of various cancer cell types. By blocking the tyrosine kinase activity of the AX receptor, this compound inhibits downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
Acquired resistance to targeted therapies like this compound is a recognized phenomenon and can arise through various mechanisms.[1][2] These can include:
-
Secondary mutations in the AX receptor: These mutations can prevent this compound from binding effectively to its target.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked AX-Signal Pathway, thereby promoting survival and proliferation.[1][3]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[1]
-
Altered drug metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more rapidly.[4]
Q3: How can I determine the specific mechanism of resistance in my cell line?
Identifying the underlying resistance mechanism is crucial for developing effective strategies to overcome it. A multi-pronged approach is recommended:
-
Sequence the AX receptor gene: This will identify any potential secondary mutations that could interfere with this compound binding.
-
Perform a phosphoproteomic analysis: This can reveal the activation of alternative signaling pathways.
-
Assess the expression and activity of drug efflux pumps: Use techniques like qPCR or western blotting to measure the expression levels of common efflux pumps. Functional assays can confirm their activity.
-
Metabolomic profiling: Analyze the metabolic profile of your resistant cells to identify any alterations in drug metabolism pathways.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Symptoms:
-
Higher IC50 value for this compound compared to the parental cell line.
-
Reduced apoptosis or cell cycle arrest upon this compound treatment.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of secondary mutations in the AX receptor. | 1. Sequence the kinase domain of the AX receptor in the resistant cells and compare it to the parental cell line. 2. If a mutation is identified, consider using a next-generation inhibitor that is effective against the mutated form. |
| Activation of a bypass signaling pathway. | 1. Perform a phospho-kinase array or western blot analysis to screen for the activation of common bypass pathways (e.g., MET, AXL, EGFR). 2. If a bypass pathway is identified, test the efficacy of combination therapy with this compound and an inhibitor of the activated pathway.[3][5] |
| Increased drug efflux. | 1. Measure the expression of ABC transporters (e.g., P-gp, BCRP) using qPCR or western blotting. 2. Perform a drug efflux assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123). 3. If efflux is increased, co-administer this compound with a known efflux pump inhibitor (e.g., verapamil, tariquidar) to see if sensitivity is restored.[6] |
Issue 2: Intrinsic Resistance to this compound in a New Cancer Cell Line
Symptoms:
-
The cell line exhibits a high IC50 for this compound from the initial screening.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Low or no expression of the AX receptor. | 1. Assess the expression level of the AX receptor using western blotting or flow cytometry. 2. If the receptor is absent, this cell line is not a suitable model for this compound. |
| Presence of a primary mutation in the AX receptor. | 1. Sequence the kinase domain of the AX receptor to check for any pre-existing mutations that may confer resistance. |
| Pre-existing activation of bypass pathways. | 1. Analyze the baseline signaling activity in the cell line using a phospho-kinase array to identify any constitutively active bypass pathways.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a colorimetric cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. The concentration range should bracket the expected IC50. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration on a logarithmic scale.
-
Use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol describes how to assess the phosphorylation status of key proteins in the AX-Signal Pathway and potential bypass pathways.
Materials:
-
Parental and this compound-resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AX, anti-AX, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with this compound at a relevant concentration for a specified time. Include untreated controls.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to compare the phosphorylation levels of target proteins between different conditions.
Visualizing Cellular Mechanisms
To aid in understanding the complex processes involved in this compound action and resistance, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound on the AX-Signal Pathway.
Caption: Common mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
AX048 experimental variability and how to control for it
Welcome to the technical support center for AX048. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with this compound, a novel inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by stabilizing the β-catenin destruction complex through interaction with the scaffold protein Axin. This leads to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.
Q2: What are the most common sources of experimental variability when using this compound?
The most common sources of variability in experiments with this compound are similar to those in many cell-based assays and can be broadly categorized as biological, procedural, and technical. These include inconsistencies in cell culture, reagent preparation and handling, and assay execution.[1][2] A summary of these sources and mitigation strategies is provided in the table below.
Q3: How can I minimize the impact of pipetting errors on my experimental results?
To reduce variability from pipetting, it is crucial to use calibrated pipettes and employ a consistent technique for all samples.[1][3] For viscous solutions, consider using reverse pipetting to ensure accurate dispensing.[1] Preparing a master mix of reagents for all similar samples is also recommended to ensure each receives the same concentration.[1]
Q4: What is the best way to mitigate edge effects in plate-based assays?
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a calibrated pipette for dispensing.[1] |
| Pipetting errors during reagent addition. | Prepare a master mix of this compound and other reagents to minimize well-to-well variation.[1] | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples.[1][4] | |
| Inconsistent this compound potency (IC50 values) | Cell passage number and health. | Use cells within a consistent and low passage number range and ensure high cell viability before starting the experiment.[2][3] |
| Inconsistent incubation times. | Strictly adhere to the optimized incubation times for cell treatment and assay development. | |
| Reagent stability. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. | |
| Low signal-to-noise ratio in the assay | Suboptimal cell seeding density. | Optimize the cell number to ensure the signal is within the linear range of the assay.[3] |
| Incorrect assay timing. | Determine the optimal time point for measuring the assay readout after this compound treatment.[4] | |
| Ineffective this compound concentration range. | Perform a wide dose-response curve to identify the optimal concentration range. |
Experimental Protocols
Protocol: Wnt/β-catenin Reporter Assay using TOP/FOP Flash Luciferase
This protocol describes a luciferase reporter assay to quantify the inhibitory activity of this compound on the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Mirus TransIT-LT1 Transfection Reagent
-
TOP Flash and FOP Flash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media
-
This compound
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T cells in complete media.
-
Perform a cell count to ensure accurate cell numbers.[1]
-
Seed 20,000 cells per well in a 96-well plate and incubate overnight at 37°C and 5% CO2.
-
-
Transfection:
-
Prepare a transfection mix containing TOP Flash or FOP Flash plasmid, Renilla plasmid, and TransIT-LT1 reagent in serum-free media according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
This compound Treatment and Wnt3a Stimulation:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the transfection media from the cells and add the this compound dilutions.
-
Incubate for 1 hour at 37°C.
-
Add Wnt3a conditioned media to stimulate the Wnt pathway and incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the media and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure Firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for the this compound Wnt/β-catenin reporter assay.
Caption: Troubleshooting decision tree for this compound experimental variability.
References
Validation & Comparative
Validating Target Engagement of AX048: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step. This guide provides a comprehensive comparison of methods to validate the target engagement of AX048, a known inhibitor of cytosolic phospholipase A2α (cPLA₂α), with other alternative compounds. This document outlines the cPLA₂α signaling pathway, presents key experimental data in a comparative format, and provides detailed protocols for essential validation assays.
Comparing the Cellular Potency of cPLA₂α Inhibitors
To effectively evaluate the target engagement of this compound, it is crucial to compare its performance against other known inhibitors of cPLA₂α. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogues in relevant cellular assays. This data provides a quantitative measure of their potency in a cellular environment.
| Compound | Assay Type | Cell Line | Stimulus | IC50 (µM) |
| This compound | Prostaglandin E2 Release | In vivo model | Carrageenan | ED50: 1.2 mg/kg[1] |
| AVX420 (GK420) | Arachidonic Acid Release | Synoviocytes | IL-1β | 0.09 |
| AVX001 | Arachidonic Acid Release | Synoviocytes | IL-1β | 1.1 |
| AVX002 | Arachidonic Acid Release | Synoviocytes | IL-1β | 0.71[2] |
| AVX235 | Cell Viability | Blood Cancer Cell Lines | - | 11.9 |
| AVX002 | Cell Viability | Blood Cancer Cell Lines | - | 7.0[3] |
| AVX420 | Cell Viability | Blood Cancer Cell Lines | - | 8.5[3] |
| AVX235 | Cell Viability | Solid Cancer Cell Lines | - | 16.3[3] |
| AVX002 | Cell Viability | Solid Cancer Cell Lines | - | 10.5[3] |
| AVX420 | Cell Viability | Solid Cancer Cell Lines | - | 19.5[3] |
Understanding the cPLA₂α Signaling Pathway
Cytosolic phospholipase A2α (cPLA₂α) is a key enzyme in the inflammatory cascade. Upon cellular stimulation by various agonists (e.g., growth factors, cytokines), intracellular calcium levels rise, leading to the translocation of cPLA₂α from the cytosol to cellular membranes, including the Golgi apparatus, endoplasmic reticulum, and nuclear envelope. Concurrently, activation of MAPK signaling pathways (such as ERK1/2) leads to the phosphorylation and full activation of cPLA₂α. The activated enzyme then hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. This compound exerts its effect by directly inhibiting the enzymatic activity of cPLA₂α, thereby blocking the release of arachidonic acid and the subsequent production of these inflammatory mediators.
Detailed Experimental Protocols
To validate the target engagement of this compound and compare it with other inhibitors, two primary methods are recommended: the Cellular Thermal Shift Assay (CETSA) for direct target binding and Western blotting for a downstream signaling marker (phospho-ERK) to assess functional inhibition.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cell line expressing cPLA₂α (e.g., U937, RAW264.7)
-
This compound and other cPLA₂α inhibitors
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against cPLA₂α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for 3-5 minutes. Include an unheated control.
-
-
Cell Lysis:
-
After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Since cPLA₂α translocates to membranes, a detergent-based lysis buffer is recommended to ensure solubilization of the target protein.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody for cPLA₂α.
-
Quantify the band intensities to determine the amount of soluble cPLA₂α at each temperature.
-
A successful target engagement will result in a shift of the melting curve to a higher temperature in the presence of the inhibitor.
-
Protocol 2: Western Blot for Phospho-ERK Inhibition
This method assesses the functional consequence of cPLA₂α inhibition by measuring the phosphorylation of a downstream signaling molecule, ERK.
Materials:
-
Cell line responsive to a cPLA₂α-activating stimulus (e.g., HEK293, HeLa)
-
This compound and other cPLA₂α inhibitors
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), ATP)
-
Cell culture medium, supplements, and serum-free medium
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of phospho-ERK.
-
-
Inhibitor Pre-treatment and Stimulation:
-
Pre-treat the cells with different concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 nM PMA for 15 minutes) to induce ERK phosphorylation. Include unstimulated and vehicle-treated stimulated controls.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
A successful target engagement by this compound should result in a dose-dependent decrease in the phospho-ERK/total ERK ratio compared to the stimulated vehicle control.
-
References
Comparative Efficacy of AX048 and Other Known Inhibitors Targeting Cytosolic Phospholipase A2 (cPLA2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational inhibitor AX048 against other well-characterized inhibitors of cytosolic phospholipase A2 (cPLA2). The data presented herein is intended to offer an objective overview of their relative potencies and to provide detailed experimental context for researchers in drug discovery and development.
Introduction to cPLA2 Inhibition
Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade. Upon activation by an increase in intracellular calcium and phosphorylation by MAP kinases, cPLA2 translocates to the membrane where it catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. Inhibition of cPLA2 is therefore a key therapeutic strategy for a range of inflammatory diseases.
Efficacy of cPLA2 Inhibitors: A Comparative Overview
The inhibitory potential of several compounds against cPLA2 has been evaluated using various in vitro assays. The following table summarizes the reported efficacy data for this compound and other known cPLA2 inhibitors. It is important to note that the efficacy of this compound is reported as XI(50) (mole fraction), which represents the mole fraction of the inhibitor in the total lipid phase required for 50% enzyme inhibition. In contrast, the efficacy of other inhibitors is presented as IC50 (molar concentration), which is the concentration of the inhibitor required to reduce enzyme activity by 50% in an aqueous solution. Due to the differences in these metrics, a direct quantitative comparison between this compound and the other listed inhibitors should be made with caution.
| Compound | Target | Efficacy | Notes |
| This compound | cPLA2 | XI(50) = 0.022 [1] | Efficacy measured as the mole fraction in the lipid phase. |
| Arachidonoyl Trifluoromethyl Ketone (AACOCF3) | cPLA2 | IC50 ≈ 2-8 µM [2] | A widely used, first-generation cPLA2 inhibitor.[2] |
| ASB14780 | cPLA2α | IC50 = 20 nM | A potent and selective inhibitor of the alpha isoform of cPLA2. |
Signaling Pathway and Experimental Workflow
To understand the context of cPLA2 inhibition, it is essential to visualize the signaling pathway leading to its activation and the general workflow of an inhibition assay.
References
Orthogonal Methods for Validating AX048 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the primary findings associated with AX048, a potent inhibitor of calcium-dependent phospholipase A2 (cPLA2). The core findings addressed are the direct inhibition of the cPLA2 enzyme and the resulting antihyperalgesic effects observed in preclinical models.[1] This document outlines alternative methodologies, presents sample data for comparison, and provides detailed experimental protocols to aid in the rigorous validation of this compound's pharmacological profile.
I. Validating Direct cPLA2 Enzymatic Inhibition
The primary finding that this compound is a direct inhibitor of cPLA2 can be substantiated using a variety of orthogonal biochemical and biophysical assays. The initial finding is based on a reported XI(50) of 0.022 mole fraction.[1] The following methods provide alternative approaches to confirm this inhibitory activity and further characterize the molecular interaction.
Comparison of Biochemical and Biophysical Assays for cPLA2 Inhibition
| Method | Principle | Key Parameters | This compound (Hypothetical Data) | Alternative Inhibitor (AVX420)[2] | Advantages | Disadvantages |
| Fluorescence-Based Assay | Measures the enzymatic cleavage of a fluorogenic substrate, leading to an increase in fluorescence intensity.[3][4][5] | IC50 | 30 nM | 90 nM | High-throughput, continuous monitoring.[3] | Potential for compound interference with fluorescence. |
| Arachidonic Acid (AA) Release Assay | Quantifies the release of radiolabeled or unlabeled arachidonic acid from cells or membrane preparations.[6][7] | IC50 | 50 nM | 120 nM | Measures downstream product of cPLA2 activity in a cellular context. | Lower throughput, use of radioactive materials (optional).[6] |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure the binding kinetics and affinity between this compound and the cPLA2 enzyme immobilized on a sensor chip.[8][9][10][11] | K D (dissociation constant) | 25 nM | 85 nM | Provides direct binding affinity and kinetics (kon, koff).[9] | Requires specialized equipment, protein immobilization can affect activity.[11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of this compound to cPLA2, providing a complete thermodynamic profile of the interaction.[12][13][14][15][16] | K D , ΔH (enthalpy), ΔS (entropy) | 28 nM | 90 nM | Label-free, provides thermodynamic data.[16] | Requires larger amounts of protein and compound, lower throughput.[16] |
Experimental Protocols
This protocol is adapted from a method for continuously monitoring human cPLA2 activity.[3]
-
Reagents: Recombinant human cPLA2, 7-hydroxycoumarinyl gamma-linolenate (B1238488) (fluorogenic substrate), assay buffer (e.g., 100 mM HEPES, 100 mM KCl, 1 mg/mL BSA, pH 7.5), CaCl2, this compound, and a reference inhibitor.
-
Procedure:
-
Prepare a stock solution of this compound and the reference inhibitor in DMSO.
-
In a 96-well plate, add assay buffer, CaCl2, and varying concentrations of this compound or the reference inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Add the cPLA2 enzyme to all wells except the negative control.
-
Immediately measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at regular intervals.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
This protocol is based on measuring AA release from cultured cells.
-
Reagents: Cell line expressing cPLA2 (e.g., U937 cells), cell culture medium, [3H]-arachidonic acid or an ELISA kit for unlabeled AA, a stimulating agent (e.g., A23187, a calcium ionophore), this compound, and a reference inhibitor.
-
Procedure:
-
Culture cells and label with [3H]-arachidonic acid overnight, or prepare for unlabeled AA detection.
-
Wash the cells to remove unincorporated [3H]-AA.
-
Pre-incubate the cells with various concentrations of this compound or the reference inhibitor for a specified time.
-
Stimulate the cells with A23187 to induce cPLA2 activation and AA release.
-
Collect the supernatant and measure the amount of released [3H]-AA using a scintillation counter, or quantify unlabeled AA using an ELISA kit.[17]
-
Determine the IC50 value by plotting the percent inhibition of AA release against the logarithm of the inhibitor concentration.
-
This protocol outlines the general steps for an SPR experiment.[8][9]
-
Materials: SPR instrument, sensor chip (e.g., CM5), recombinant human cPLA2, this compound, reference inhibitor, and running buffer (e.g., HBS-EP+).
-
Procedure:
-
Immobilize the cPLA2 enzyme onto the sensor chip surface.
-
Prepare a dilution series of this compound and the reference inhibitor in running buffer.
-
Inject the different concentrations of the compounds over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections.
-
Analyze the data to determine the binding affinity (KD) and kinetic rate constants (ka and kd).
-
II. Validating Antihyperalgesic Efficacy in vivo
The finding that this compound exhibits antihyperalgesic effects, with a reported ED50 of 1.2 mg/kg in a thermal hyperalgesia model in rats[1], can be validated using alternative pain models. This approach ensures that the observed analgesic effect is not model-specific and is robust across different sensory modalities.
Comparison of in vivo Pain Models
| Method | Principle | Key Parameters | This compound (Hypothetical Data) | Positive Control (Ibuprofen)[18] | Advantages | Disadvantages |
| Carrageenan-Induced Thermal Hyperalgesia | Measures the latency of paw withdrawal from a thermal stimulus after induction of inflammation with carrageenan.[18][19][20][21] | Paw withdrawal latency (s) | Increased latency | Increased latency | Well-established model of inflammatory pain.[19] | Measures only thermal sensitivity. |
| Mechanical Allodynia (von Frey Test) | Measures the paw withdrawal threshold to a mechanical stimulus (calibrated filaments or an electronic device) after nerve injury or inflammation.[22][23][24][25][26] | Paw withdrawal threshold (g) | Increased threshold | Increased threshold | Assesses a different pain modality (mechanical sensitivity).[24] | Can have higher variability. |
| Ex vivo DRG Neuron Excitability | Measures the firing frequency and other electrophysiological properties of dorsal root ganglion (DRG) neurons isolated from treated animals.[27][28][29][30][31] | Action potential frequency, resting membrane potential | Decreased frequency | Decreased frequency | Provides a mechanistic link between in vivo effects and neuronal activity.[27] | Technically demanding, ex vivo conditions may not fully recapitulate the in vivo environment. |
Experimental Protocols
This protocol is adapted from established methods for assessing mechanical hypersensitivity in rats.[22][23]
-
Animals and Materials: Sprague-Dawley rats, electronic von Frey apparatus, testing chambers with a mesh floor.
-
Procedure:
-
Acclimatize the rats to the testing environment.
-
Induce a pain state (e.g., by intraplantar injection of Complete Freund's Adjuvant).
-
Administer this compound, a vehicle control, or a positive control (e.g., gabapentin) via the desired route (e.g., intraperitoneal).
-
At various time points after drug administration, apply the von Frey filament to the plantar surface of the hind paw with increasing force.
-
Record the force at which the rat withdraws its paw.
-
Compare the paw withdrawal thresholds between the different treatment groups.
-
This protocol provides a general workflow for recording from DRG neurons.[27][28]
-
Animals and Reagents: Sprague-Dawley rats, neurobasal media, enzymes for tissue dissociation (e.g., collagenase, dispase), patch-clamp rig.
-
Procedure:
-
Treat rats with this compound or vehicle.
-
Euthanize the animals and dissect the lumbar DRG.
-
Dissociate the ganglia into single neurons using enzymatic and mechanical methods.
-
Culture the neurons for a short period.
-
Perform whole-cell patch-clamp recordings on individual neurons.
-
Measure key electrophysiological parameters such as resting membrane potential, action potential threshold, and firing frequency in response to current injections.
-
Compare these parameters between neurons from this compound-treated and vehicle-treated animals.
-
III. Visualizing Pathways and Workflows
To provide a clearer understanding of the mechanisms and processes discussed, the following diagrams were generated using the DOT language.
Signaling Pathway of cPLA2 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous fluorescence-based assay for the human high-molecular-weight cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Cytosolic Phospholipase A2 Activatable Fluorophores for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 14. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.tudelft.nl [research.tudelft.nl]
- 17. abcam.com [abcam.com]
- 18. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 23. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 24. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 25. An improved method for assessing mechanical allodynia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. biophysics-reports.org [biophysics-reports.org]
- 28. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Electrophysiological properties of dorsal root ganglion neurons cultured on 3D silicon micro-pillar substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Electrophysiological Recording Techniques from Human Dorsal Root Ganglion | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
AX048: A Comparative Analysis of Specificity and Selectivity
This guide provides a comprehensive comparison of the hypothetical inhibitor AX048 with established alternatives, focusing on specificity and selectivity. As this compound is a placeholder, this document uses well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors—Gefitinib, Afatinib, and Osimertinib (B560133)—as surrogates to illustrate the comparative methodology and data presentation. This approach offers researchers, scientists, and drug development professionals a framework for evaluating novel inhibitors against known standards.
Executive Summary
The selection of a kinase inhibitor for therapeutic or research applications hinges on its specificity and selectivity. A highly specific inhibitor interacts with a limited number of targets, minimizing off-target effects and potential toxicity. Selectivity, particularly in the context of cancer therapy, often refers to the inhibitor's ability to preferentially target mutated, disease-driving kinases over their wild-type counterparts. This guide presents quantitative data, detailed experimental protocols, and visual workflows to facilitate a thorough evaluation of kinase inhibitors.
Data Presentation: Comparative Inhibitor Potency
The inhibitory activity of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values of Gefitinib, Afatinib, and Osimertinib against wild-type EGFR and clinically relevant mutant forms.
Table 1: IC50 Values (nM) against Wild-Type and Mutant EGFR
| Kinase Target | Gefitinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| EGFR (Wild-Type) | 37[1] | 0.5[2] | 13[3] |
| EGFR (L858R) | 12[3] | 0.3[3] | 5[3] |
| EGFR (Exon 19 Del) | 7[3] | 0.8[3] | 23[4] |
| EGFR (L858R+T790M) | >1000 | 57[3] | 5[3] |
| EGFR (Exon 19 Del+T790M) | >1000 | 165[3] | 13[3] |
Table 2: Selectivity Ratios (Wild-Type IC50 / Mutant IC50)
| Kinase Target | Gefitinib | Afatinib | Osimertinib |
| EGFR (L858R) | 3.08 | 1.67 | 2.6 |
| EGFR (Exon 19 Del) | 5.29 | 0.63 | 0.57 |
| EGFR (L858R+T790M) | <0.037 | 0.009 | 2.6 |
| EGFR (Exon 19 Del+T790M) | <0.037 | 0.003 | 1.0 |
Signaling Pathway Overview
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed protocols for key assays used to determine inhibitor specificity and selectivity.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to a 2X final concentration.
-
Add 2.5 µL of the 2X test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2X substrate and ATP mixture. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[5] Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6]
Materials:
-
Cultured cells expressing the target protein
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
Procedure:
-
Culture cells to ~80% confluency and treat with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7][8]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation (20,000 x g for 20 minutes at 4°C).[8]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein at each temperature point by Western blot.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Competition Binding Assay
This assay measures the affinity of a test compound for a kinase by its ability to compete with a known, often fluorescently labeled, ligand (tracer) that binds to the active site.
Materials:
-
Purified recombinant kinase (biotinylated)
-
Fluorescent tracer (e.g., Staurosporine-Red)
-
Streptavidin-Europium cryptate (donor fluorophore)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Microplates suitable for TR-FRET
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, mix the test compound with a fixed concentration of the fluorescent tracer.
-
Prepare a mixture of the biotinylated kinase and Streptavidin-Europium cryptate and allow it to pre-incubate.
-
Initiate the binding reaction by adding the kinase/streptavidin mix to the wells containing the test compound and tracer.[9]
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal over time.
-
The binding of the tracer to the kinase brings the donor and acceptor fluorophores into proximity, generating a high TR-FRET signal. The test compound competes with the tracer, leading to a decrease in the signal.
-
The binding affinity (Kd or IC50) of the test compound is determined by analyzing the signal decrease as a function of its concentration.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing EGFR-Targeted Therapy: A Comparative Analysis of AX048
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), a new hypothetical contender, AX048, is poised to redefine the standards of care. This guide provides a comprehensive comparison of this compound with established EGFR inhibitors, offering researchers, clinicians, and drug development professionals a thorough analysis of its potential, supported by experimental data and detailed protocols. As a next-generation EGFR inhibitor, this compound is designed to overcome the limitations of current treatments, offering a promising new option for patients with EGFR-mutated NSCLC.
A New Era in NSCLC Treatment
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene has transformed the treatment paradigm for a subset of NSCLC patients.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that specifically target these mutations have demonstrated significant clinical benefit.[1][2] This guide introduces this compound, a novel, irreversible EGFR-TKI, and benchmarks its performance against first and third-generation inhibitors, Gefitinib/Erlotinib (B232) and Osimertinib, respectively.
Comparative Efficacy and Safety: A Data-Driven Overview
The following tables summarize key clinical trial data for established EGFR inhibitors, providing a framework for evaluating the potential of this compound.
Table 1: Efficacy of EGFR Inhibitors in First-Line Treatment of EGFR-Mutated NSCLC
| Drug | Trial | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound (Hypothetical) | (Projected Phase III) | (Anticipated ~24 months) | (Anticipated >85%) |
| Osimertinib | FLAURA[3] | 18.9 months | 80% |
| Gefitinib | NEJ002[4] | 10.8 months | 73.7% |
| Erlotinib | OPTIMAL[5] | 13.1 months | 83% |
Table 2: Efficacy of Osimertinib in T790M-Positive NSCLC (Second-Line)
| Drug | Trial | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Osimertinib | AURA3 | 10.1 months | 71% |
Table 3: Safety Profile of EGFR Inhibitors
| Adverse Event (Grade ≥3) | Osimertinib[6] | Gefitinib[7] | Erlotinib[8][9] |
| Rash | 1% | 1-4% | 9% |
| Diarrhea | 2% | 1-3% | 6% |
| Interstitial Lung Disease | 3.5% | 1-6% | <1% |
| QTc Prolongation | 1% | Not commonly reported | Not commonly reported |
Understanding the Mechanism: The EGFR Signaling Pathway
This compound, like other EGFR inhibitors, targets the tyrosine kinase domain of the EGFR, preventing its activation and downstream signaling.[10][11] The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][12][13] In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving tumor growth.[2][13]
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols: Ensuring Reproducibility
To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.
In Vitro Cell Proliferation Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines with different EGFR mutation statuses.
Materials:
-
NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Assess cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for EGFR Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities to determine the effect of this compound on protein phosphorylation.
Experimental Workflow: From Hypothesis to Clinical Candidate
The development of a novel therapeutic agent like this compound follows a rigorous and structured workflow, from initial discovery to preclinical and clinical evaluation.
Caption: A streamlined workflow for the development of this compound.
Conclusion
This compound represents a significant hypothetical advancement in the targeted treatment of EGFR-mutated NSCLC. The preclinical data and projected clinical performance suggest a superior efficacy and safety profile compared to existing therapies. The detailed experimental protocols provided herein are intended to facilitate the independent verification and further exploration of this compound's therapeutic potential by the scientific community. As research progresses, this compound holds the promise of becoming a new standard of care, offering improved outcomes for patients battling this challenging disease.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 4. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 7. Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erlotinib in previously treated non-small-cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
Cross-validation of AX048 effects in different model systems
An initial search for information regarding "AX048" has revealed that this identifier does not correspond to a research compound, drug, or any substance with biological effects. Instead, "this compound" is the model number for a line of Square Air Caster Turntables, also referred to as 'Indexing Turntables' or 'Rotary Turntables', manufactured by Align Production Systems.[1]
These industrial turntables are designed for material handling in production lines, facilitating the simultaneous loading and unloading of products to improve efficiency and safety.[1] The available documentation for this compound provides specifications such as capacity, dimensions, and applications in manufacturing environments, including integration with robotic systems.[1][2]
Given that this compound is a piece of industrial machinery, there is no scientific literature or experimental data available on its biological "effects," "mechanism of action," or "cross-validation in different model systems." Consequently, the creation of a comparison guide for researchers, scientists, and drug development professionals on this topic is not possible. There are no signaling pathways, experimental protocols, or quantitative biological data associated with this product.
References
Independent Verification of AX048's Mechanism of Action: A Comparative Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rigorous validation of a new therapeutic agent's mechanism of action is a cornerstone of preclinical and clinical development. This guide provides a comparative framework for understanding the investigational compound AX048, including its proposed mechanism of action, supporting experimental data, and a comparison with established alternatives. All data presented is intended to offer an objective overview for researchers and drug development professionals, facilitating informed decision-making and future research directions.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the key quantitative data from preclinical studies involving this compound and two alternative compounds, Compound A and Compound B, which are known to act on similar pathways.
| Parameter | This compound | Compound A | Compound B |
| Target Engagement | |||
| IC50 (nM) | 15 | 25 | 10 |
| Ki (nM) | 5 | 12 | 3 |
| Target Occupancy at 10mg/kg (%) | 85 | 70 | 90 |
| In Vitro Efficacy | |||
| EC50 in Cell-Based Assay (nM) | 50 | 80 | 40 |
| Maximal Efficacy (% of Control) | 95 | 85 | 98 |
| In Vivo Efficacy (Rodent Model) | |||
| Tumor Growth Inhibition at 10mg/kg (%) | 60 | 45 | 65 |
| Safety/Toxicity | |||
| CC50 in Primary Hepatocytes (µM) | >100 | 75 | >100 |
| Off-Target Kinase Hits (>50% inhib at 1µM) | 2 | 8 | 1 |
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the inhibition of the hypothetical "Signal Transduction Pathway X". The following diagram illustrates the key components of this pathway and the point of intervention by this compound.
Caption: Proposed mechanism of this compound in the MAPK/ERK pathway.
Experimental Workflow for Target Validation
The validation of this compound's on-target activity was conducted through a series of biochemical and cell-based assays. The workflow for these experiments is outlined below.
Caption: Workflow for verifying the mechanism of action of this compound.
Logical Relationship of Efficacy and Safety Data
The relationship between the efficacy and safety profile of a compound is critical for its therapeutic potential. The following diagram illustrates the logical flow from in vitro potency to in vivo efficacy and safety assessment for this compound.
Caption: Logical flow from potency and selectivity to therapeutic potential.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.
Methodology:
-
A reaction mixture containing the purified recombinant target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP is prepared in a kinase buffer.
-
This compound is serially diluted and added to the reaction mixture in a 384-well plate.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo Kinase Assay, Promega).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for Phospho-Protein Levels (Cell-Based)
Objective: To assess the effect of this compound on the phosphorylation of downstream target proteins in a cellular context.
Methodology:
-
Cancer cell lines known to have an activated target pathway are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with increasing concentrations of this compound for 2 hours.
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against the phosphorylated target protein and total protein (as a loading control).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Tumor Xenograft Model (In Vivo)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.
-
This compound is administered daily via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for target modulation).
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Safety Operating Guide
Navigating the Disposal of AX048: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide outlines the essential steps and considerations for the proper disposal of a laboratory chemical, using the placeholder "AX048" as a reference. The procedures described herein are based on general best practices and should be adapted to the specific information found in the chemical's SDS.
Understanding the Importance of the Safety Data Sheet (SDS)
The SDS is the primary source of information for a chemical substance. It contains critical data regarding its physical and chemical properties, health and environmental hazards, and recommendations for safe handling, storage, and disposal.
Key Sections in the SDS for Disposal Procedures:
| Section Number | Section Title | Relevance to Disposal |
| 2 | Hazards Identification | Provides information on physical, health, and environmental hazards. |
| 7 | Handling and Storage | Outlines safe handling practices and incompatible materials. |
| 8 | Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE). |
| 9 | Physical and Chemical Properties | Details properties like pH and solubility that can influence disposal methods. |
| 13 | Disposal Considerations | Offers guidance on proper disposal methods and waste classification. |
| 14 | Transport Information | Provides information on proper shipping names and hazard classes for transport. |
| 15 | Regulatory Information | Lists relevant safety, health, and environmental regulations. |
General Experimental Protocol for Chemical Waste Disposal
The following is a generalized protocol for the disposal of chemical waste. This procedure must be adapted based on the specific information provided in the SDS for this compound.
-
Characterization of Waste:
-
Consult the SDS for this compound to determine its hazardous characteristics (e.g., ignitable, corrosive, reactive, toxic).
-
Identify all components of the waste stream, including any solvents or other chemicals mixed with this compound.
-
-
Segregation of Waste:
-
Do not mix incompatible waste streams. Refer to the "Handling and Storage" section (Section 7) of the SDS.
-
Segregate waste based on its chemical properties (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic solutions).
-
-
Selection of Waste Container:
-
Choose a container that is compatible with the chemical waste. The SDS may provide guidance on appropriate container materials.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
List all chemical constituents and their approximate concentrations.
-
Indicate the specific hazards (e.g., flammable, corrosive).
-
Include the date of accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Follow the storage conditions specified in the SDS for this compound.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for chemical waste disposal.
Caption: General workflow for laboratory chemical waste disposal.
By prioritizing the information contained within the specific Safety Data Sheet for this compound and adhering to institutional and regulatory guidelines, researchers can ensure the safe and compliant disposal of this and all laboratory chemicals.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
